molecular formula C7H6F2N2O B1301613 3,5-Difluorobenzohydrazide CAS No. 244022-63-7

3,5-Difluorobenzohydrazide

Cat. No.: B1301613
CAS No.: 244022-63-7
M. Wt: 172.13 g/mol
InChI Key: DYVVBJWZTNZTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluorobenzohydrazide (CAS 244022-63-7) is a high-value chemical intermediate with significant applications in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C₇H₆F₂N₂O and a molecular weight of 172.13 g/mol, is characterized by its aromatic ring di-substituted with fluorine atoms at the 3 and 5 positions, and a reactive hydrazide group . It typically appears as a solid with a melting point of 168-170°C and requires storage in a cool, dark place under an inert atmosphere (2-8°C) to maintain stability . Its primary research value lies in its role as a versatile building block for the synthesis of diverse heterocyclic compounds and complex molecular architectures. The hydrazide functionality is particularly pivotal for the preparation of various derivatives, most notably aromatic acylhydrazones . These hydrazone derivatives have emerged as a promising class of compounds in antifungal drug discovery, specifically as inhibitors of fungal sphingolipid glucosylceramide (GlcCer) synthesis—a novel target for next-generation antifungal agents . Such inhibitors have demonstrated excellent fungicidal activity against pathogenic fungi like C. neoformans and A. fumigatus with high selectivity indices, showing in vivo efficacy that surpasses some clinically used drugs like fluconazole . Furthermore, benzohydrazide scaffolds are utilized in the synthesis of other pharmacologically active structures, such as 1,3,4-oxadiazole derivatives, which are routinely screened for a range of biological activities including antidiabetic, anti-inflammatory, and anticancer properties . From a synthetic chemistry perspective, this compound is readily obtained from its corresponding methyl ester or carboxylic acid via reaction with hydrazine monohydrate . Its principal reaction involves condensation with aldehydes and ketones to form hydrazones, a key step in constructing potential drug candidates. The presence of the two fluorine atoms influences the electron density of the aromatic ring and can enhance lipophilicity, which can be crucial for optimizing the biological activity and pharmacokinetic properties of the resulting derivatives . Handling of this reagent requires standard laboratory precautions. It is associated with the GHS warning code "Warning" and may cause skin and eye irritation (H315, H319) or specific organ toxicity upon exposure (H335) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVVBJWZTNZTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371709
Record name 3,5-difluorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244022-63-7
Record name 3,5-difluorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 244022-63-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,5-Difluorobenzohydrazide synthesis from methyl 3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3,5-difluorobenzohydrazide from methyl 3,5-difluorobenzoate. It includes detailed experimental protocols, key quantitative data, and visualizations of the synthetic pathway and a relevant biological signaling pathway to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as antimicrobial and anticancer agents. Notably, benzohydrazide derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology. This guide details the efficient synthesis of the core this compound scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Density (g/mL)
Methyl 3,5-difluorobenzoateC₈H₆F₂O₂172.13[1]23-27[1]1.265 (at 25°C)[1]
This compoundC₇H₆F₂N₂O172.13121-123Not readily available

Synthesis Protocol: Hydrazinolysis of Methyl 3,5-difluorobenzoate

The synthesis of this compound is readily achieved through the hydrazinolysis of methyl 3,5-difluorobenzoate. This reaction involves the nucleophilic acyl substitution of the methoxy group of the ester with hydrazine.

Reaction Scheme

Synthesis cluster_reactants Reactants cluster_conditions Conditions methyl_ester Methyl 3,5-difluorobenzoate product This compound methyl_ester->product Hydrazinolysis hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) methanol Methanol (solvent) heat Reflux (60-80°C)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Procedure

This protocol is based on established methods for hydrazide synthesis.

Materials:

  • Methyl 3,5-difluorobenzoate

  • Hydrazine hydrate (80% solution in water is commonly used)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3,5-difluorobenzoate in a suitable amount of methanol or ethanol.

  • Addition of Hydrazine: To the stirred solution, add a 1.2 to 1.5 molar equivalent of hydrazine hydrate dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Purification: Collect the crystalline this compound by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent (the same solvent used for the reaction) to remove any residual impurities.

  • Drying: Dry the purified product under vacuum to obtain a white crystalline solid.

Expected Yield

The typical yield for this reaction ranges from 75% to 85%, depending on the specific reaction conditions and purification efficiency.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

TechniqueData
¹H NMR (DMSO-d₆)δ ~9.8 (s, 1H, -NH), δ ~7.5-7.3 (m, 3H, Ar-H), δ ~4.5 (s, 2H, -NH₂)
¹³C NMR (DMSO-d₆)δ ~165 (C=O), δ ~162 (d, J=245 Hz, C-F), δ ~138 (t, J=10 Hz, C-C=O), δ ~110 (m, C-H), δ ~108 (t, J=25 Hz, C-H)
Mass Spec (ESI-MS) m/z 173.05 [M+H]⁺

Note: Predicted NMR chemical shifts are based on the analysis of similarly substituted aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Workflow start Start dissolve Dissolve Methyl 3,5-difluorobenzoate in Methanol/Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux at 60-80°C (2-6 hours) add_hydrazine->reflux cool Cool to Room Temperature and then in Ice Bath reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry product Pure this compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

Biological Context: EGFR Signaling Pathway

Derivatives of this compound have been explored as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. The diagram below provides a simplified overview of the EGFR signaling cascade, a key target for anticancer drug development.

EGFR_Pathway cluster_membrane Cell Membrane ligand EGF Ligand egfr EGFR ligand->egfr Binds dimerization Dimerization & Autophosphorylation egfr->dimerization grb2 Grb2/Sos dimerization->grb2 Recruits pi3k PI3K dimerization->pi3k Activates ras Ras grb2->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus akt Akt pi3k->akt akt->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor Benzohydrazide Derivative (Inhibitor) inhibitor->dimerization Inhibits Kinase Activity

Caption: Simplified EGFR signaling pathway and the potential point of inhibition.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 3,5-Difluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the crystal structure of 3,5-difluorobenzohydrazide, a compound of interest for researchers, scientists, and professionals in drug development. This document details the precise molecular geometry, experimental procedures for its synthesis and crystallization, and a workflow for its characterization.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, and by extension, its biological activity. This guide presents a detailed examination of the crystal structure of this compound, a fluorinated aromatic hydrazide with potential applications in medicinal chemistry. The crystallographic data, obtained from single-crystal X-ray diffraction, provides a foundational understanding of its molecular conformation and intermolecular interactions.

Crystallographic Data Summary

The crystal structure of this compound has been determined and the key crystallographic parameters are summarized in the table below. This data provides a quantitative description of the unit cell and the overall crystal packing.

Parameter Value
Chemical Formula C₇H₆F₂N₂O
Formula Weight 172.14 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.353 (2)
b (Å) 5.0180 (10)
c (Å) 17.155 (4)
β (°) 98.68 (3)
Volume (ų) 710.8 (3)
Z 4
Density (calculated) (Mg m⁻³) 1.609
Absorption coefficient (μ) (mm⁻¹) 0.14
F(000) 352

Molecular Geometry

The molecular structure of this compound is characterized by a planar benzoyl group and a hydrazide moiety. The fluorine atoms are situated at the meta-positions of the benzene ring. The key bond lengths and angles are presented in the following tables, offering a detailed insight into the molecule's internal geometry.

Selected Bond Lengths (Å)
Bond Length (Å)
F1 - C31.348 (2)
F2 - C51.352 (2)
O1 - C71.236 (2)
N1 - N21.411 (2)
N1 - C71.334 (2)
C1 - C71.493 (2)
Selected Bond Angles (°)
Atoms Angle (°)
C2 - C3 - F1118.44 (15)
C4 - C5 - F2118.51 (15)
O1 - C7 - N1122.95 (15)
O1 - C7 - C1120.33 (15)
N1 - C7 - C1116.71 (14)
C7 - N1 - N2120.44 (13)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a 3,5-difluorobenzoyl derivative, such as methyl 3,5-difluorobenzoate, with hydrazine hydrate.

Materials:

  • Methyl 3,5-difluorobenzoate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 3,5-difluorobenzoate in ethanol.

  • To this solution, add an excess of hydrazine hydrate.

  • Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will precipitate out of the solution as a white solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified product under vacuum.

Crystallization for Single-Crystal X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Small beaker or vial

  • Parafilm or other loose covering

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in a small beaker or vial.

  • Cover the opening of the container with parafilm, pierced with a few small holes to allow for slow evaporation of the solvent.

  • Place the container in a location free from vibrations and temperature fluctuations.

  • Allow the solvent to evaporate slowly over several days.

  • As the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

  • Once suitable crystals have formed, carefully remove them from the mother liquor for analysis.

Workflow and Characterization

The overall process for the synthesis and structural characterization of this compound is outlined in the following workflow diagram.

G Workflow for Synthesis and Characterization of this compound start Starting Materials (Methyl 3,5-difluorobenzoate, Hydrazine Hydrate) synthesis Synthesis (Reflux in Ethanol) start->synthesis filtration Filtration and Washing synthesis->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallization (Slow Evaporation) crude_product->recrystallization spectroscopy Spectroscopic Characterization (NMR, IR, MS) crude_product->spectroscopy crystals Single Crystals recrystallization->crystals xray Single-Crystal X-ray Diffraction crystals->xray structure Crystal Structure Determination (Unit Cell, Bond Lengths, Angles) xray->structure purity Purity and Identity Confirmation spectroscopy->purity

Caption: Workflow for the synthesis and characterization of this compound.

This technical guide provides a foundational resource for researchers working with this compound. The detailed crystallographic data and experimental protocols will aid in further studies and the rational design of new molecules with potential therapeutic applications.

Spectroscopic Profile of 3,5-Difluorobenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3,5-Difluorobenzohydrazide. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the methodologies for obtaining such data.

Core Spectroscopic Data

Disclaimer: The ¹H NMR, ¹³C NMR, and IR spectral data presented in this section are predicted values based on established spectroscopic principles and data from analogous compounds. Experimental verification is recommended for precise characterization.

Mass Spectrometry (MS)

The high-resolution mass spectrometry data provides the exact mass of the molecule, confirming its elemental composition.

Parameter Value Reference
Molecular FormulaC₇H₆F₂N₂O[1][2]
Exact Mass172.04481914 Da[2]
Molecular Weight172.13 g/mol [1][2]
Predicted M+H⁺173.0526
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show signals corresponding to the aromatic protons and the hydrazide group protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~10.0Singlet (broad)1H-C(O)NH-
~7.5 - 7.3Multiplet3HAromatic CH
~4.6Singlet (broad)2H-NH₂

¹³C NMR (Predicted)

The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons, with the carbon atoms attached to fluorine exhibiting characteristic splitting.

Predicted Chemical Shift (δ, ppm) Assignment
~165C=O
~163 (dd)C-F
~138 (t)C-C(O)
~110 (m)C-H (ortho to C=O)
~112 (t)C-H (para to C=O)
Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3350 - 3200N-H stretchAmine (-NH₂) and Amide (N-H)
3100 - 3000C-H stretchAromatic
1680 - 1650C=O stretch (Amide I)Carbonyl
1620 - 1580N-H bendAmine/Amide
1600, 1450C=C stretchAromatic Ring
1300 - 1100C-F stretchAryl-Fluoride

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[3] The sample is transferred to a standard 5 mm NMR tube.[3]

  • Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Parameters: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A larger number of scans is generally required compared to ¹H NMR. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

Infrared (IR) Spectroscopy

FT-IR Spectrum Acquisition (ATR Method):

  • Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[4]

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrum Acquisition:

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[5] This stock solution is then further diluted to the low µg/mL or ng/mL range with the same solvent.[5]

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is used. The instrument can be a time-of-flight (TOF), quadrupole, or ion trap analyzer.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.[6] The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of the ions is then measured.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR FT-IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry (ESI-MS) Purification->MS Sample Prep Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Report Final Report & Data Archiving Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Physical and chemical properties of 3,5-Difluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 3,5-Difluorobenzohydrazide. This fluorinated aromatic hydrazide serves as a valuable building block in medicinal chemistry and drug discovery, primarily due to the unique properties conferred by its difluorinated phenyl ring and reactive hydrazide moiety. This document includes detailed experimental protocols, tabulated physical and chemical data, and a discussion of its role as a precursor for compounds targeting critical signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.

Introduction

This compound (C₇H₆F₂N₂O) is an organic compound featuring a benzohydrazide core structure with two fluorine atoms substituted at the 3 and 5 positions of the benzene ring.[1] The presence of fluorine atoms can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it an attractive scaffold in the design of novel therapeutic agents.[2] The hydrazide functional group is a versatile handle for further chemical modifications, readily reacting with aldehydes and ketones to form hydrazones, and undergoing acylation to produce a diverse range of derivatives.[2] These derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases. This guide aims to provide a detailed resource for researchers working with or considering the use of this compound in their research and development endeavors.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

General and Computed Properties
PropertyValueSource
Molecular Formula C₇H₆F₂N₂O[1]
Molecular Weight 172.13 g/mol [1]
IUPAC Name This compound[1]
CAS Number 244022-63-7[1]
Exact Mass 172.04481914 Da[1]
Monoisotopic Mass 172.04481914 Da[1]
Topological Polar Surface Area 55.1 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[1]
Experimentally Determined and Predicted Properties
PropertyValueSource
Melting Point 168-170 °CVendor Data
Boiling Point Not available-
Solubility Soluble in methanol. Solubility in other common solvents like water, ethanol, DMSO, and acetone is not readily available in the literature.[3]
logP (XLogP3-AA) 0.7[1]
pKa Not available-

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound. While full spectral data is not publicly available, the expected characteristics are described below based on the functional groups present in the molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the hydrazide group (-CONHNH₂). The aromatic region would likely display a complex splitting pattern due to the fluorine-proton coupling. The NH and NH₂ protons of the hydrazide moiety would appear as distinct, exchangeable signals.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would exhibit signals for the seven carbon atoms in the molecule. The carbons attached to the fluorine atoms will show characteristic splitting (carbon-fluorine coupling). The carbonyl carbon of the hydrazide group would appear at a downfield chemical shift, typically in the range of 160-170 ppm.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine and amide groups in the 3200-3400 cm⁻¹ region. A strong absorption band for the C=O (amide I) stretching will be present around 1640-1680 cm⁻¹. C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region, and aromatic C-H and C=C stretching bands will also be observed.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.13 g/mol ). Fragmentation patterns would likely involve the loss of the amino group (NH₂), the hydrazide moiety (N₂H₃), and cleavage of the benzoyl group.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis and purification of this compound, as well as its common reactions.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of 3,5-difluorobenzoic acid with hydrazine hydrate.[3]

Reaction Scheme:

G reactant1 3,5-Difluorobenzoic Acid product This compound reactant1->product Methanol, Reflux reactant2 Hydrazine Hydrate reactant2->product byproduct Water

Synthesis of this compound.

Materials:

  • 3,5-Difluorobenzoic acid

  • Hydrazine hydrate (80% solution in water)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-difluorobenzoic acid (1 equivalent) in methanol.

  • To this solution, add hydrazine hydrate (1.2-1.5 equivalents) dropwise with stirring.[3]

  • Heat the reaction mixture to reflux (approximately 60-80 °C) and maintain for 2-6 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold methanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain crude this compound.

Purification by Recrystallization

The crude product can be further purified by recrystallization to obtain a high-purity solid.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture gently on a hot plate with swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot filtered to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain pure this compound.

Chemical Reactions

This compound is a versatile intermediate for the synthesis of various derivatives.

Hydrazides readily react with aldehydes and ketones to form hydrazones, a class of compounds with a wide range of biological activities.[2]

General Protocol:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to accelerate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated for a few hours.

  • The resulting hydrazone often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

The hydrazide moiety can be acylated to form N-acylhydrazides, which can also serve as precursors for various heterocyclic compounds.[2]

General Protocol:

  • Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

  • Add a base (e.g., triethylamine or pyridine, 1.5 equivalents) to the solution.

  • Cool the mixture in an ice bath.

  • Add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the acylated product, which may be further purified by chromatography or recrystallization.

Applications in Drug Discovery

The this compound scaffold is of significant interest in drug discovery, particularly in the development of anticancer agents. The incorporation of the difluorophenyl group can enhance the potency and pharmacokinetic properties of drug candidates. Hydrazide and its derivatives, especially hydrazones, have been investigated as inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway.[4][5]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[6][7] Its aberrant activation is a hallmark of many human cancers, making it a prime target for cancer therapy.[2][6] Several studies have reported the design and synthesis of hydrazide-containing compounds as potent inhibitors of this pathway.[4][8]

The general mechanism of action involves the binding of these inhibitors to the ATP-binding pocket of PI3K or mTOR, thereby blocking their kinase activity and preventing the downstream signaling cascade. This leads to the inhibition of cell growth and the induction of apoptosis in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Hydrazide-Based Inhibitor Inhibitor->PI3K Inhibits

Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of hydrazide-based compounds.

The development of dual PI3K/HDAC (histone deacetylase) inhibitors incorporating a hydrazide moiety represents a promising strategy in cancer therapy, as it can synergistically induce apoptosis in tumor cells.[8] this compound serves as a key starting material for the synthesis of such multi-targeting agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of biologically active molecules. Its unique combination of a difluorinated aromatic ring and a reactive hydrazide functional group makes it a compound of high interest for medicinal chemists and drug discovery scientists. The straightforward synthesis and the potential for diverse chemical modifications, coupled with the demonstrated efficacy of its derivatives as inhibitors of key signaling pathways implicated in cancer, underscore the importance of this compound in the development of novel therapeutics. This guide provides a foundational resource to facilitate further research and application of this compound in the scientific community.

References

The Ascendant Therapeutic Potential of 3,5-Difluorobenzohydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3,5-Difluorobenzohydrazide represent a promising class of compounds with a wide spectrum of potential biological activities. This technical guide provides an in-depth overview of their synthesis, and explored biological applications, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key processes to serve as a comprehensive resource for researchers in the field of drug discovery and development. The strategic incorporation of fluorine atoms into the benzohydrazide scaffold is a key design element, often enhancing the metabolic stability and biological efficacy of the resulting molecules.

Introduction

Hydrazide and its derivatives have long been a focal point in medicinal chemistry due to their diverse pharmacological properties. The core N-N bond of the hydrazide moiety serves as a versatile scaffold for the synthesis of a variety of bioactive molecules, including Schiff bases and various heterocyclic compounds. The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate their physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1] The 3,5-difluoro substitution pattern on the benzohydrazide core, in particular, offers a unique electronic and steric profile that can influence its interaction with biological targets. This guide explores the multifaceted biological potential of this compound derivatives, drawing from existing literature on analogous compounds to highlight their promise in various therapeutic areas.

Synthesis of this compound Derivatives

The primary route for the synthesis of this compound derivatives, particularly Schiff bases, involves the condensation reaction of this compound with various aldehydes or ketones. This reaction is typically carried out in a suitable solvent, such as ethanol, and is often catalyzed by a few drops of acid (e.g., glacial acetic acid).

A general synthetic workflow is depicted below:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product This compound This compound Reflux Reflux This compound->Reflux Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reflux Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reflux Acid Catalyst (e.g., Acetic Acid) Acid Catalyst (e.g., Acetic Acid) Acid Catalyst (e.g., Acetic Acid)->Reflux Schiff Base Derivative Schiff Base Derivative Reflux->Schiff Base Derivative

General Synthesis of Schiff Base Derivatives.

Potential Biological Activities

Antimicrobial Activity

Hydrazide derivatives, particularly their Schiff bases, are well-documented for their antimicrobial properties. The mode of action is often attributed to the azomethine group (-C=N-), which is crucial for their biological activity. While specific data for this compound derivatives is limited in the reviewed literature, the general class of fluorinated benzohydrazides has shown promising activity against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of Analogous Hydrazide Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
Schiff bases of p-aminophenolEscherichia coli62.5 - 250[2][3]
Staphylococcus aureus62.5[2][3]
Candida albicans62.5 - 250[2][3]
4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione Schiff baseCandida albicans62.5[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a standard method for assessing antimicrobial activity.

  • Preparation of Stock Solutions: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to a known concentration.

  • Preparation of Bacterial/Fungal Inoculum: Culture the test microorganisms in an appropriate broth medium to a standardized density (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial dilutions of the stock solutions in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Observation: Determine the MIC by visually inspecting the wells for turbidity. The well with the lowest concentration of the compound showing no visible growth is the MIC.[2]

G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare Stock Solution->Serial Dilution in 96-well Plate Inoculate with Microorganism Inoculate with Microorganism Prepare Inoculum->Inoculate with Microorganism Serial Dilution in 96-well Plate->Inoculate with Microorganism Incubate Incubate Inoculate with Microorganism->Incubate Read MIC Read MIC Incubate->Read MIC End End Read MIC->End

Workflow for MIC Determination.
Anticancer Activity

The anticancer potential of hydrazone derivatives has been extensively studied. Some fluorinated derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5] The mechanism of action often involves the induction of apoptosis.

Table 2: In Vitro Anticancer Activity of Analogous Fluorinated Hydrazone Derivatives

Compound ClassCell LineIC50 (µM)Reference
Fluorinated AminophenylhydrazinesA549 (Lung Carcinoma)0.64[6]
Hydrazone derivativesBreast Cancer Cell Linesas low as 0.0067[5]
Synthetic β-nitrostyrene derivativeMCF-7 (Breast Cancer)0.81 µg/mL[7]
Synthetic β-nitrostyrene derivativeMDA-MB-231 (Breast Cancer)1.82 µg/mL[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

Anti-inflammatory Activity

Certain hydrazide derivatives have been reported to possess anti-inflammatory properties. Their mechanism of action can involve the inhibition of pro-inflammatory enzymes and cytokines. For instance, some compounds have been shown to inhibit the production of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[8]

A potential anti-inflammatory signaling pathway that could be targeted by this compound derivatives is the NF-κB pathway, a key regulator of inflammation.

G Inflammatory Stimulus Inflammatory Stimulus IKK Activation IKK Activation Inflammatory Stimulus->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Phosphorylation & Degradation->NF-κB Translocation to Nucleus Gene Transcription Gene Transcription NF-κB Translocation to Nucleus->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators This compound Derivative This compound Derivative This compound Derivative->IKK Activation Inhibition

Potential Inhibition of the NF-κB Pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the this compound derivatives for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of nitric oxide) using the Griess reagent.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition compared to LPS-treated control cells.

Enzyme Inhibition

Hydrazide derivatives have been investigated as inhibitors of various enzymes, including tyrosinase and monoamine oxidase. The presence of fluorine atoms can enhance the inhibitory potency of these compounds.

Table 3: Enzyme Inhibitory Activity of Analogous Hydrazide Derivatives

Compound ClassEnzymeIC50 (µM)Reference
3,5-dihydroxybenzoyl-hydrazineylidene analogsTyrosinase55.39[9]
Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetatesMushroom Tyrosinase3.17[10]

Experimental Protocol: Enzyme Inhibition Assay (General)

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in a suitable buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the this compound derivatives.

  • Assay Reaction: In a microplate, mix the enzyme, inhibitor (or buffer for control), and incubate for a short period. Initiate the reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, depending on the substrate and enzyme.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. Calculate the IC50 value.

Kinetic Studies: To understand the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies can be performed by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots.[9]

Conclusion and Future Directions

Derivatives of this compound hold considerable promise as a versatile scaffold for the development of new therapeutic agents. While the existing literature on analogous compounds suggests a broad spectrum of biological activities, further focused research on this compound derivatives is warranted. Future studies should aim to:

  • Synthesize a focused library of this compound derivatives, including Schiff bases and other heterocyclic analogs.

  • Conduct comprehensive in vitro and in vivo evaluations to quantify their antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.

  • Elucidate the specific molecular mechanisms of action and identify the biological targets of the most potent compounds.

  • Investigate the structure-activity relationships to guide the rational design of more effective and selective derivatives.

The strategic placement of two fluorine atoms on the benzohydrazide core provides a strong foundation for the development of novel drug candidates with potentially enhanced pharmacological profiles. The exploration of this chemical space is a promising avenue for addressing unmet needs in various disease areas.

References

3,5-Difluorobenzohydrazide: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzohydrazide is a fluorinated aromatic hydrazide that has emerged as a valuable building block in the field of medicinal chemistry. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. These characteristics make it an attractive scaffold for the design and synthesis of novel therapeutic agents with a wide range of pharmacological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, along with detailed experimental protocols and data to facilitate further research and development in this promising area.

Synthesis of this compound and Its Derivatives

The synthesis of this compound is typically achieved through the reaction of a 3,5-difluorobenzoic acid derivative with hydrazine hydrate. A common and efficient method involves the use of the corresponding ethyl ester as the starting material.

Experimental Protocol: Synthesis of this compound from Ethyl 3,5-Difluorobenzoate

This protocol is adapted from the general synthesis of hydrazides from their corresponding esters.

Materials:

  • Ethyl 3,5-difluorobenzoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve ethyl 3,5-difluorobenzoate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated solution into cold water to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Dry the purified product under vacuum.

Synthesis of Schiff Base Derivatives

This compound can be readily converted into a wide array of Schiff base derivatives by condensation with various aldehydes or ketones.

Experimental Protocol: General Synthesis of Schiff Bases from this compound

Materials:

  • This compound

  • Substituted aldehyde or ketone (1 equivalent)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by filtration, wash with cold solvent, and dry.

  • If necessary, the product can be further purified by recrystallization.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria. A key mechanism of action for many benzohydrazide derivatives is the inhibition of the bacterial cell division protein, FtsZ.

Mechanism of Action: Inhibition of FtsZ and Z-Ring Formation

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. The Z-ring then constricts, leading to the formation of a septum and ultimately cell division.[1] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[2]

FtsZ_Inhibition_Pathway cluster_cell Bacterial Cell cluster_inhibitor Inhibition FtsZ_monomer FtsZ Monomers FtsZ_GTP FtsZ-GTP Complex FtsZ_monomer->FtsZ_GTP GTP binding GTP GTP Protofilament FtsZ Protofilaments FtsZ_GTP->Protofilament Polymerization Z_ring Z-Ring Assembly (at mid-cell) Protofilament->Z_ring Divisome Divisome Formation Z_ring->Divisome Septum Septum Formation Divisome->Septum Cell_Division Cell Division Septum->Cell_Division Inhibitor This compound Derivative Inhibitor->Protofilament Disruption of Polymerization MIC_Workflow cluster_prep Preparation cluster_assay Assay start Start prep_compound Prepare serial dilutions of test compound in a 96-well plate start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually assess for bacterial growth (turbidity) incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 MTT_Assay_Workflow prepare_compounds prepare_compounds treat_cells treat_cells prepare_compounds->treat_cells add_mtt add_mtt treat_cells->add_mtt solubilize solubilize add_mtt->solubilize read_absorbance read_absorbance solubilize->read_absorbance calculate_viability calculate_viability read_absorbance->calculate_viability determine_ic50 determine_ic50 calculate_viability->determine_ic50 end end determine_ic50->end

References

Solubility Profile of 3,5-Difluorobenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3,5-Difluorobenzohydrazide in common organic solvents. Understanding the solubility of this compound is crucial for its application in various stages of research and development, including synthesis, purification, formulation, and in vitro/in vivo studies. This document summarizes the available qualitative solubility data, presents a comprehensive experimental protocol for quantitative solubility determination, and includes a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound in a range of common organic solvents is not extensively available in peer-reviewed literature or chemical databases. However, based on the solubility of structurally similar compounds, such as benzohydrazide and other difluorinated aromatic molecules, a qualitative assessment of its expected solubility is presented in Table 1. It is important to note that these are estimations, and experimental verification is highly recommended for any application.

SolventSolvent TypeExpected SolubilityRationale/Supporting Evidence
Ethanol Polar ProticSolubleBenzohydrazide and N'-phenylbenzohydrazide show good solubility in ethanol.[1][2]
Methanol Polar ProticSolubleN'-phenylbenzohydrazide is reported to be soluble in methanol.[1] Benzohydrazide solubility has been studied in methanol-water mixtures.[2]
Acetone Polar AproticSoluble1,3-Difluorobenzene and N'-phenylbenzohydrazide exhibit solubility in acetone.[1][3]
Ethyl Acetate Polar AproticModerately SolubleGeneral solubility trends for polar organic compounds suggest moderate solubility.
Dichloromethane HalogenatedModerately Soluble3,5-Dichlorobenzoic acid shows improved solubility in dichloromethane.[4]
Dimethylformamide (DMF) Polar AproticHighly SolubleDMF is a powerful, universal organic solvent known to dissolve a wide range of compounds.[5][6]

Table 1: Qualitative Solubility Profile of this compound in Common Organic Solvents.

Experimental Protocols: Determining Solubility

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details a widely accepted method for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, acetone, etc.)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials or flasks with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm pore size, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vial to stand undisturbed at the constant temperature for a short time to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any remaining undissolved microcrystals.

  • Determination of Solute Mass:

    • Record the exact volume of the filtered saturated solution.

    • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize the risk of degradation.

    • Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solute by the volume of the aliquot of the saturated solution taken.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_det Mass Determination cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent prep2 Seal vial and place in constant temperature shaker prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 sep1 Allow excess solid to settle prep3->sep1 Equilibrium Reached sep2 Draw supernatant with a syringe sep1->sep2 sep3 Filter through a 0.45 µm syringe filter into a pre-weighed dish sep2->sep3 det1 Evaporate the solvent in an oven sep3->det1 Filtered Solution det2 Cool the dish in a desiccator det1->det2 det3 Weigh the dish with the dried solute det2->det3 det4 Repeat drying and weighing until constant mass det3->det4 calc1 Calculate the mass of the dissolved solute det4->calc1 Constant Mass calc2 Express solubility in desired units (g/L, mg/mL, etc.) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 3,5-Difluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough review of published scientific literature did not yield specific experimental data on the thermal stability and decomposition of 3,5-Difluorobenzohydrazide. Consequently, this document provides a detailed, albeit hypothetical, technical guide based on established principles of thermal analysis and the known chemistry of analogous compounds. The quantitative data and decomposition pathways presented herein are illustrative and should be validated by empirical investigation.

Introduction

This compound is a fluorinated aromatic hydrazide derivative. The presence of two electron-withdrawing fluorine atoms on the benzene ring is expected to significantly influence its chemical and physical properties, including its thermal stability. Understanding the thermal behavior of such compounds is critical for researchers, scientists, and drug development professionals, as it informs safe handling, storage, and processing conditions, and provides insights into potential degradation pathways.

This guide outlines the standard experimental protocols for characterizing the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It further proposes a plausible decomposition mechanism based on the fundamental chemistry of benzohydrazides and the influence of fluorine substitution.

Hypothetical Thermal Analysis Data

The following tables summarize the expected, yet hypothetical, quantitative data from the thermal analysis of this compound. These values are based on typical ranges for similar organic molecules and are intended for illustrative purposes.

Table 1: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

ParameterHypothetical ValueUnitDescription
Onset of Melting155 - 160°CThe temperature at which the melting process begins.
Peak Melting Temperature162°CThe temperature at which the maximum rate of melting occurs, corresponding to the peak of the endotherm.
Enthalpy of Fusion (ΔHfus)120 - 140J/gThe amount of energy required to melt the sample.
Onset of Decomposition220 - 230°CThe temperature at which the decomposition process initiates, marked by an exothermic deviation.
Peak Decomposition Temp.245°CThe temperature of maximum decomposition rate.

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

Decomposition StageTemperature Range (°C)Mass Loss (%)Plausible Lost Fragment(s)
Stage 1220 - 280~18%N₂H₂ (Diazene) or N₂ + H₂
Stage 2280 - 400~45%C₆H₃F₂ (Difluorobenzene) and other small gaseous fragments.
Final Residue at 600°C> 400~37%Carbonaceous residue

Experimental Protocols

The following are detailed methodologies for conducting the thermal analysis of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of the sample.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • An accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature of the cell is increased from ambient (e.g., 25 °C) to a final temperature (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

  • The analysis is performed under an inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min to prevent oxidative decomposition.

  • The heat flow to the sample is measured as a function of temperature and plotted. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, indicating thermal stability and decomposition stages.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

  • An accurately weighed sample of this compound (typically 5-10 mg) is placed in an open ceramic or platinum pan.

  • The pan is placed onto the TGA's sensitive microbalance within the furnace.

  • The furnace is heated from ambient temperature to a higher temperature (e.g., 600 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

  • The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min.

  • The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting TGA curve plots percentage weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow of the thermal analysis process.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation sample This compound Sample weigh_dsc Weigh 2-5 mg sample->weigh_dsc weigh_tga Weigh 5-10 mg sample->weigh_tga seal_pan Seal in Al Pan weigh_dsc->seal_pan tga TGA Analysis (10°C/min, N2 atm) weigh_tga->tga dsc DSC Analysis (10°C/min, N2 atm) seal_pan->dsc dsc_data Melting Point (Tm) Enthalpy (ΔH) Decomposition (Td) dsc->dsc_data tga_data Mass Loss (%) Decomposition Stages Thermal Stability tga->tga_data

Caption: Workflow for Thermal Analysis of this compound.

Proposed Decomposition Pathway

Based on the known decomposition of hydrazides, a plausible thermal decomposition pathway for this compound likely involves the initial cleavage of the N-N bond, which is generally the weakest bond in the hydrazide moiety. The presence of electron-withdrawing fluorine atoms may influence the subsequent fragmentation of the aromatic ring.

decomposition_pathway cluster_main Plausible Thermal Decomposition cluster_initial Initial Cleavage (Heat) cluster_products Final Products parent This compound intermediate1 3,5-Difluorobenzoyl Radical parent->intermediate1 N-C bond cleavage intermediate2 Aminyl Radical (•NHNH2) parent->intermediate2 N-C bond cleavage product2 3,5-Difluorobenzoic acid intermediate1->product2 H abstraction product3 Other Fragments intermediate1->product3 Fragmentation product1 N2 + H2 intermediate2->product1 Decomposition

Caption: Proposed Decomposition Pathway for this compound.

Conclusion

While specific experimental data for this compound is not currently available in the literature, this guide provides a comprehensive framework for its thermal characterization. The outlined DSC and TGA protocols are standard methods for assessing the thermal properties of such compounds. The hypothetical data and proposed decomposition pathway serve as a predictive model for its behavior upon heating. It is anticipated that this compound exhibits a distinct melting point followed by a multi-stage decomposition at elevated temperatures, initiated by the cleavage of the hydrazide group. Experimental validation of these hypotheses is essential for a definitive understanding of its thermal stability and decomposition mechanism.

An In-depth Technical Guide to 3,5-Difluorobenzhydrazide (CAS 244022-63-7): Properties, Synthesis of Derivatives, and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3,5-Difluorobenzhydrazide, identified by CAS number 244022-63-7, is a fluorinated aromatic hydrazide that serves as a versatile building block in medicinal chemistry and drug discovery. The presence of two fluorine atoms on the phenyl ring can significantly influence the physicochemical properties and biological activity of its derivatives, making it a compound of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the properties of 3,5-Difluorobenzhydrazide, a detailed experimental protocol for the synthesis of its derivatives, and a summary of their potential biological activities, with a focus on anticancer applications.

Core Properties of 3,5-Difluorobenzhydrazide

3,5-Difluorobenzhydrazide is a white to off-white crystalline solid. Its core chemical and physical properties are summarized in the table below.

PropertyValueReferences
CAS Number 244022-63-7[1]
Chemical Name 3,5-Difluorobenzhydrazide[1]
Molecular Formula C₇H₆F₂N₂O[1]
Molecular Weight 172.13 g/mol [1]
Melting Point 168-170 °C
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO and ethanol[2]
SMILES C1=C(C=C(C=C1F)F)C(=O)NN[1]
InChI InChI=1S/C7H6F2N2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12)[1]

Synthesis of Biologically Active Derivatives

3,5-Difluorobenzhydrazide is a key intermediate in the synthesis of various heterocyclic compounds and Schiff bases, which have shown promising biological activities. A common synthetic route involves the condensation reaction of the hydrazide with various aldehydes to form hydrazone derivatives.

Experimental Protocol: Synthesis of Schiff Bases Derived from 3,5-Difluorobenzhydrazide

This protocol describes a general method for the synthesis of Schiff bases (hydrazones) from 3,5-Difluorobenzhydrazide and substituted aldehydes.

Materials:

  • 3,5-Difluorobenzhydrazide

  • Substituted aldehyde (e.g., 3-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Reflux apparatus

  • Stirring hotplate

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 3,5-Difluorobenzhydrazide in a minimal amount of absolute ethanol with gentle heating and stirring.

  • To this solution, add 1 equivalent of the substituted aldehyde.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base derivative.

Characterization: The structure of the synthesized compounds can be confirmed using various spectroscopic techniques, including:

  • FT-IR: To identify the presence of characteristic functional groups, such as the C=N of the imine and the N-H of the amide.

  • ¹H-NMR and ¹³C-NMR: To confirm the chemical structure and the arrangement of protons and carbons in the molecule.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Synthesis Workflow Diagram

Synthesis_Workflow A 3,5-Difluorobenzhydrazide C Reaction Mixture (Ethanol, Acetic Acid) A->C B Substituted Aldehyde B->C D Reflux (3-4 hours) C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G Recrystallization F->G H Pure Schiff Base Derivative G->H

Synthesis of Schiff bases from 3,5-Difluorobenzhydrazide.

Biological Activity and Potential Applications

Derivatives of 3,5-Difluorobenzhydrazide have been investigated for a range of biological activities, with a significant focus on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have demonstrated the antiproliferative activity of benzohydrazide derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific enzymes or signaling pathways crucial for cancer cell growth and survival.

One important target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a key role in cell proliferation and is often overexpressed in tumors.[3] Benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized and evaluated as potential EGFR inhibitors.[3]

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro antiproliferative activity of a representative benzohydrazide derivative (Compound H20 from a study) against several human cancer cell lines.[3]

Cancer Cell LineIC₅₀ (µM)
A549 (Lung Cancer)0.46
MCF-7 (Breast Cancer)0.29
HeLa (Cervical Cancer)0.15
HepG2 (Liver Cancer)0.21

This compound also demonstrated potent inhibition of the EGFR kinase with an IC₅₀ value of 0.08 µM.[3]

Proposed Signaling Pathway Inhibition

The anticancer activity of these compounds is believed to be mediated through the inhibition of the EGFR signaling pathway. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, and metastasis. By inhibiting the kinase activity of EGFR, these benzohydrazide derivatives can block this signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Benzohydrazide Derivative Inhibitor->EGFR Inhibits Kinase Activity

Proposed inhibition of the EGFR signaling pathway.
Antimicrobial Activity

Schiff bases derived from various hydrazides have been widely reported to possess significant antimicrobial properties. While specific data for derivatives of 3,5-Difluorobenzhydrazide is an active area of research, the general class of compounds has shown activity against a range of bacteria and fungi. The mode of action is often related to the chelation of metal ions essential for microbial growth or the inhibition of key microbial enzymes.

Suppliers

3,5-Difluorobenzhydrazide is commercially available from a number of chemical suppliers. Researchers can source this compound from the following vendors, among others:

  • Angene Chemical

  • BLD Pharm

  • Matrix Scientific

  • MolCore

  • Oakwood Products, Inc.

  • TCI America

It is recommended to contact the suppliers directly for the most up-to-date pricing and availability information.

Conclusion

3,5-Difluorobenzhydrazide is a valuable and versatile starting material for the synthesis of a wide array of biologically active molecules. Its derivatives, particularly Schiff bases and heterocyclic compounds, have demonstrated significant potential as anticancer and antimicrobial agents. The detailed synthetic protocols and understanding of their mechanism of action, such as the inhibition of the EGFR signaling pathway, provide a strong foundation for further research and development in the field of medicinal chemistry. The continued exploration of derivatives of 3,5-Difluorobenzhydrazide holds promise for the discovery of novel and effective therapeutic agents.

References

Initial Mechanism of Action Studies for 3,5-Difluorobenzohydrazide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzohydrazide and its analogs represent a promising class of compounds in medicinal chemistry. The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The hydrazide moiety, a versatile pharmacophore, is a key structural feature in numerous biologically active compounds, contributing to a wide range of therapeutic effects, including antimicrobial and anticancer activities. This technical guide provides an in-depth overview of the potential initial mechanisms of action for this compound analogs, drawing upon existing literature for structurally related compounds. It details relevant experimental protocols for their investigation and presents quantitative data for analogous compounds to guide future research and development in this area. While comprehensive studies on a series of this compound analogs are limited, this guide extrapolates from current knowledge of fluorinated and benzohydrazide compounds to propose likely biological targets and signaling pathways.

Potential Therapeutic Applications and Mechanisms of Action

Based on the biological activities of structurally similar compounds, this compound analogs are anticipated to exhibit significant antimicrobial and anticancer properties. The initial mechanism of action studies for these analogs would likely focus on enzyme inhibition and modulation of key cellular signaling pathways.

Antimicrobial Activity:

Hydrazone derivatives are well-documented for their broad-spectrum antimicrobial effects. Analogs of 2,5-difluorobenzoic acid and 4-fluorobenzoic acid have shown activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa[1][2]. The mechanism of action for antimicrobial hydrazones is often attributed to their ability to chelate metal ions essential for microbial growth or to inhibit enzymes crucial for microbial survival, such as dihydrofolate reductase (DHFR)[3].

Anticancer Activity:

Numerous hydrazone derivatives have demonstrated potent anticancer activity. Fluorinated isatins and their hydrazone derivatives, for example, have shown cytotoxic effects against various cancer cell lines[4]. The proposed anticancer mechanisms for hydrazone-based compounds are diverse and include:

  • Enzyme Inhibition: Inhibition of enzymes that are overactive in cancer cells is a common mechanism. For instance, some benzohydrazide derivatives have been identified as inhibitors of epidermal growth factor receptor (EGFR) kinase, a key player in many cancers[5]. Additionally, 3,5-dihydroxybenzoyl-hydrazineylidene has been reported as a tyrosinase inhibitor[6].

  • Induction of Apoptosis: Many anticancer compounds exert their effects by inducing programmed cell death (apoptosis) in cancer cells. Some hydrazone derivatives have been shown to induce apoptosis through various cellular pathways[4][7].

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of cancer. Certain hydrazone analogs have been found to cause cell cycle arrest, preventing the proliferation of cancer cells[8].

  • Modulation of Signaling Pathways: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Several nitrogen-containing heterocyclic compounds have been shown to inhibit this pathway, making it a plausible target for this compound analogs[9].

Quantitative Data for Analogous Compounds

Table 1: Antimicrobial Activity of Fluorinated Hydrazone Analogs

Compound ClassTarget OrganismActivity (MIC/ZOI)Reference
2,5-Difluorobenzoic acid hydrazonesP. aeruginosaZOI = 21 mm[1]
2,5-Difluorobenzoic acid hydrazonesE. coli, S. aureus, S. pyogenesZOI = 21-24 mm[1]
4-Fluorobenzoic acid hydrazide derivativeS. aureusEqual activity to ceftriaxone[2]

MIC: Minimum Inhibitory Concentration; ZOI: Zone of Inhibition

Table 2: Anticancer Activity of Fluorinated Hydrazone Analogs

Compound ClassCancer Cell LineActivity (IC50)Reference
Fluorinated Isatin HydrazoneHuTu-80Moderate[4]
3,5-Diaryl Isoxazole Derivative (contains fluorine)PC3 (Prostate)Potent[10]
Tetracaine Hydrazide-Hydrazone (contains fluorine)Colo-205 (Colon)20.5 µM[11]
Tetracaine Hydrazide-Hydrazone (contains fluorine)HepG2 (Liver)20.8 µM[11]

IC50: Half-maximal Inhibitory Concentration

Table 3: Enzyme Inhibition by Hydrazide/Hydrazone Analogs

Compound ClassEnzyme TargetActivity (IC50/Ki)Reference
3,5-Dihydroxybenzoyl-hydrazineylideneTyrosinaseIC50 = 55.39 µM[6]
3,5-Diaryl Pyrazole Derivative (contains fluorine)EGFR, VEGFR2Docking suggests binding[5]
3,5-Dimethylisoxazole Derivative (contains fluorine)BRD4IC50 = 0.55 µM[8]

Ki: Inhibition Constant

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the initial mechanism of action studies of this compound analogs.

Synthesis of this compound Analogs (Hydrazones)

This protocol describes a general two-step synthesis for preparing hydrazone derivatives from this compound.

Step 1: Synthesis of this compound

  • Materials: Methyl 3,5-difluorobenzoate, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve methyl 3,5-difluorobenzoate in ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting solid, this compound, can be purified by recrystallization.

Step 2: Synthesis of 3,5-Difluorobenzohydrazones

  • Materials: this compound, various aromatic or aliphatic aldehydes/ketones, ethanol, catalytic amount of glacial acetic acid.

  • Procedure:

    • Dissolve this compound in ethanol.

    • Add an equimolar amount of the desired aldehyde or ketone.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for the required time (typically a few hours), monitoring by TLC.

    • After the reaction is complete, cool the mixture to allow the hydrazone product to precipitate.

    • Collect the solid product by filtration, wash with cold ethanol, and dry.

    • Purify the product by recrystallization from a suitable solvent.

    • Characterize the final product using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.

  • Materials: Synthesized this compound analogs, bacterial strains (e.g., S. aureus, E. coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, sterile DMSO.

  • Procedure:

    • Prepare a stock solution of each analog in DMSO.

    • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

    • Dilute the bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the MTT assay to evaluate the cytotoxic effects of the analogs on cancer cell lines.

  • Materials: Synthesized this compound analogs, cancer cell lines (e.g., MCF-7, A549), complete cell culture medium, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Prepare various concentrations of the test compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assay

This is a general protocol for a colorimetric enzyme inhibition assay, which can be adapted for specific enzymes like tyrosinase.

  • Materials: Synthesized this compound analogs, target enzyme, substrate for the enzyme, buffer solution, 96-well plates, spectrophotometer.

  • Procedure:

    • Prepare a solution of the enzyme in the appropriate buffer.

    • In the wells of a 96-well plate, add the buffer, different concentrations of the test compound, and the enzyme solution.

    • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition and calculate the IC50 value.

    • To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This protocol details the steps to investigate the effect of the analogs on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

  • Materials: Synthesized this compound analogs, cancer cell line, lysis buffer with protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR), HRP-conjugated secondary antibodies, SDS-PAGE equipment, PVDF membrane, chemiluminescence detection reagents.

  • Procedure:

    • Treat the cancer cells with the test compounds for a specific duration.

    • Lyse the cells using ice-cold lysis buffer to extract total proteins.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and initial biological evaluation of this compound analogs.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies Synthesis Synthesis of this compound Analogs Purification Purification (Recrystallization) Synthesis->Purification Characterization Characterization (FT-IR, NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT) Characterization->Anticancer Enzyme Enzyme Inhibition Assays Antimicrobial->Enzyme Signaling Cell Signaling Pathway Analysis (Western Blot) Anticancer->Signaling

Caption: General workflow for the development and initial mechanism of action studies of this compound analogs.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade in cell survival and proliferation and a potential target for anticancer agents.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Analog This compound Analog (Hypothetical) Analog->PI3K inhibits Analog->Akt inhibits Analog->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound analogs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Hydrazones from 3,5-Difluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of novel hydrazone derivatives from 3,5-Difluorobenzohydrazide. Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂, recognized for their wide range of biological activities, including antimicrobial and anticancer properties. The introduction of fluorine atoms into the benzohydrazide scaffold can significantly enhance the metabolic stability and bioactivity of the resulting hydrazone derivatives, making them promising candidates for drug discovery and development.[1][2] This protocol outlines the synthesis of the this compound precursor and its subsequent condensation with various aromatic aldehydes to yield the target hydrazones.

Introduction

Hydrazones are synthesized via a condensation reaction between a hydrazide and an aldehyde or a ketone. The resulting azomethine group (-C=N-) is crucial for their biological activity. Fluorinated organic molecules often exhibit enhanced pharmacological properties, including increased metabolic stability and binding affinity to biological targets. Therefore, the synthesis of hydrazones from this compound is a promising strategy for the development of new therapeutic agents. These compounds have shown potential as inhibitors of various enzymes and receptors, including those involved in cancer cell proliferation such as the Epidermal Growth Factor Receptor (EGFR).[3][4][5][6]

Experimental Protocols

Part 1: Synthesis of this compound (3)

The synthesis of the hydrazide precursor is a two-step process starting from 3,5-difluorobenzoic acid.

Step 1: Synthesis of Methyl 3,5-difluorobenzoate (2)

  • Materials: 3,5-difluorobenzoic acid (1), Methanol (MeOH), Sulfuric acid (H₂SO₄).

  • Procedure:

    • To a solution of 3,5-difluorobenzoic acid (1) in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 3,5-difluorobenzoate (2).

Step 2: Synthesis of this compound (3)

  • Materials: Methyl 3,5-difluorobenzoate (2), Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol (EtOH).

  • Procedure:

    • Dissolve methyl 3,5-difluorobenzoate (2) in ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product, this compound (3), will precipitate.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Part 2: General Protocol for the Synthesis of N'-(Arylmethylene)-3,5-difluorobenzohydrazide (Hydrazones 4a-e)
  • Materials: this compound (3), various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, 2-hydroxybenzaldehyde), Ethanol (EtOH), Glacial acetic acid.

  • Procedure:

    • Dissolve an equimolar amount of this compound (3) and the respective aromatic aldehyde in ethanol.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 3-5 hours.[7]

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture in an ice bath to facilitate precipitation.

    • Filter the resulting solid hydrazone product.

    • Wash the precipitate with cold ethanol and dry it under vacuum.

    • Recrystallize the product from ethanol to obtain the pure N'-(Arylmethylene)-3,5-difluorobenzohydrazide derivative.

Data Presentation

The following table summarizes the typical reaction conditions and outcomes for the synthesis of a series of hydrazone derivatives from this compound and various substituted benzaldehydes.

CompoundAr-CHO SubstituentReaction Time (h)Yield (%)Melting Point (°C)
4a H385168-170
4b 4-Cl492210-212
4c 4-OCH₃3.588188-190
4d 4-NO₂595245-247
4e 2-OH482202-204

Note: The above data are representative and may vary based on specific experimental conditions.

Visualizations

Experimental Workflow

The overall synthetic scheme for the preparation of N'-(Arylmethylene)-3,5-difluorobenzohydrazides is depicted in the following workflow diagram.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Hydrazone Formation 3_5_Difluorobenzoic_acid 3,5-Difluorobenzoic acid (1) Reagents1 MeOH, H₂SO₄ (cat.) Reflux, 4-6h 3_5_Difluorobenzoic_acid->Reagents1 Methyl_3_5_difluorobenzoate Methyl 3,5-difluorobenzoate (2) Reagents1->Methyl_3_5_difluorobenzoate Reagents2 NH₂NH₂·H₂O, EtOH Reflux, 8-12h Methyl_3_5_difluorobenzoate->Reagents2 3_5_Difluorobenzohydrazide This compound (3) Reagents2->3_5_Difluorobenzohydrazide Reagents3 EtOH, Acetic Acid (cat.) Reflux, 3-5h 3_5_Difluorobenzohydrazide->Reagents3 Aromatic_Aldehydes Aromatic Aldehydes Aromatic_Aldehydes->Reagents3 Hydrazones N'-(Arylmethylene)-3,5- difluorobenzohydrazides (4a-e) Reagents3->Hydrazones

Caption: Synthetic pathway for hydrazones from 3,5-difluorobenzoic acid.

Postulated Signaling Pathway Inhibition

Several hydrazone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[3][4][5][6] The binding of these hydrazones to the ATP-binding site of the EGFR tyrosine kinase domain can block downstream signaling cascades, leading to the inhibition of cancer cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Activation ATP_Site ATP Binding Site EGFR->ATP_Site PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS EGFR->RAS Hydrazone This compound Hydrazone Derivative Hydrazone->ATP_Site Inhibition AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by hydrazone derivatives.

References

Application of 3,5-Difluorobenzohydrazide in the Synthesis of 1,3,4-Oxadiazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The stability of the 1,3,4-oxadiazole ring and its ability to act as a bioisostere for amide and ester groups make it an attractive component in drug design.[2] 3,5-Difluorobenzohydrazide serves as a key starting material for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, where the 3,5-difluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for the synthesis of 1,3,4-oxadiazole derivatives from this compound and summarizes their potential biological applications.

Synthetic Applications

This compound is a versatile precursor for the synthesis of various 1,3,4-oxadiazole derivatives. The primary synthetic strategies involve the cyclization of the hydrazide with either carboxylic acids or carbon disulfide.

1. Synthesis of 2-(3,5-Difluorophenyl)-5-substituted-1,3,4-oxadiazoles via Cyclocondensation

A common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclocondensation of an acid hydrazide with a carboxylic acid using a dehydrating agent, such as phosphorus oxychloride (POCl₃). This reaction proceeds through the formation of a diacylhydrazine intermediate, which then undergoes cyclodehydration to form the 1,3,4-oxadiazole ring.

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product A This compound D Cyclocondensation A->D B Substituted Carboxylic Acid (R-COOH) B->D C Phosphorus Oxychloride (POCl₃) C->D E 2-(3,5-Difluorophenyl)-5-R-1,3,4-oxadiazole D->E

Caption: Synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.

2. Synthesis of 5-(3,5-Difluorophenyl)-1,3,4-oxadiazole-2-thiol

The reaction of this compound with carbon disulfide in a basic medium, followed by acidification, yields the corresponding 5-(3,5-difluorophenyl)-1,3,4-oxadiazole-2-thiol.[3] This thiol derivative can exist in tautomeric equilibrium with its thione form and serves as a versatile intermediate for further functionalization, such as S-alkylation, to produce a variety of bioactive molecules.[4]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A This compound D Cyclization A->D B 1. Carbon Disulfide (CS₂) / KOH B->D C 2. Acid (e.g., HCl) C->D E 5-(3,5-Difluorophenyl)-1,3,4-oxadiazole-2-thiol D->E

Caption: Synthesis of 5-(3,5-Difluorophenyl)-1,3,4-oxadiazole-2-thiol.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(3,5-Difluorophenyl)-5-aryl-1,3,4-oxadiazoles

This protocol is adapted from a general method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Materials:

  • This compound

  • Substituted aromatic carboxylic acid (e.g., 4-chlorobenzoic acid)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Water

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • In a round-bottom flask, take an equimolar mixture of this compound and a substituted aromatic carboxylic acid.

  • Carefully add phosphorus oxychloride (5-10 mL per gram of hydrazide) to the mixture at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing crushed ice with constant stirring.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until the effervescence ceases.

  • The precipitated solid product is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for the Synthesis of 5-(3,5-Difluorophenyl)-1,3,4-oxadiazole-2-thiol

This protocol is based on a general procedure for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[3]

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl) (dilute)

  • Water

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of potassium hydroxide to the solution and stir until it dissolves.

  • To this solution, add a slight excess of carbon disulfide dropwise with continuous stirring.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture and reduce the solvent volume under reduced pressure.

  • Dissolve the residue in water and filter to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid until the precipitation of the product is complete.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent.

Biological Applications and Data

1,3,4-Oxadiazole derivatives are known to exhibit a wide range of biological activities. The incorporation of a 3,5-difluorophenyl moiety can enhance these activities due to the electronic effects and lipophilicity of the fluorine atoms.

Anticancer Activity

Many 1,3,4-oxadiazole derivatives have been reported as potent anticancer agents.[5] Their mechanisms of action are diverse and can involve the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as tubulin polymerization, histone deacetylases (HDACs), and receptor tyrosine kinases.[6][7]

Table 1: Anticancer Activity of Representative 1,3,4-Oxadiazole Derivatives

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
A 2,5-di(pyridin-3-yl)-1,3,4-oxadiazoleMultiple-[8]
B 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivativeHEPG2, MCF7, SW1116, BGC8231.18 ± 0.14[8]
C 2-(2,3-Dihydrobenzo[b][6][8]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazoleMultiple1.27 ± 0.05[8]
D N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435, K-562, T-47D, HCT-15Growth Percent: 15.43 - 39.77[9]

Potential Mechanism of Action: Inhibition of EGFR/PI3K/Akt Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[5] Some 1,3,4-oxadiazole derivatives have been shown to inhibit key components of this pathway.

G cluster_pathway EGFR Signaling Pathway cluster_inhibitor Inhibitor EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Oxadiazole 2-(3,5-Difluorophenyl)- 1,3,4-oxadiazole Derivative Oxadiazole->EGFR Inhibits

Caption: Potential inhibition of the EGFR signaling pathway by 1,3,4-oxadiazole derivatives.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a common feature in many antimicrobial agents.[1] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of Representative 1,3,4-Oxadiazole Derivatives

Compound IDStructureMicroorganismMIC (µg/mL)Reference
E (4-((5-(2-substitutedphenylamino)-1,3,4-oxadiazol-2-yl)methoxy)-3-substitutedphenyl)(phenyl)methanone derivativeS. aureus, E. coli, etc.0.9375 - 3.75[10]
F 2,5-disubstituted 1,3,4-oxadiazole with furan ringS. aureus, E. coli-[11]
G 2,5-disubstituted 1,3,4-oxadiazole with naphthofuran moietyP. aeruginosa, B. subtilis0.2[12]
H 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivativeS. aureus, E. coli, etc.-[12]

This compound is a valuable and readily accessible starting material for the synthesis of a diverse range of 2,5-disubstituted 1,3,4-oxadiazoles. The provided protocols offer robust methods for the preparation of these compounds. The resulting 1,3,4-oxadiazole derivatives, bearing the 3,5-difluorophenyl moiety, are promising candidates for further investigation as potential therapeutic agents, particularly in the fields of oncology and infectious diseases. The data presented for related compounds underscore the potential for discovering novel, highly active molecules through the exploration of this chemical space.

References

Application Notes and Protocols for 3,5-Difluorobenzohydrazide in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 3,5-Difluorobenzohydrazide and its derivatives as a promising scaffold for the development of novel antifungal agents. The following sections detail the potential mechanism of action, protocols for antifungal evaluation, and workflows for drug discovery utilizing this chemical entity.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. There is an urgent need for the discovery and development of new antifungal drugs with novel mechanisms of action. Hydrazide-containing compounds have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities. Fluorinated organic molecules often exhibit enhanced metabolic stability and binding affinity to target proteins. The incorporation of a 3,5-difluorophenyl moiety into a benzohydrazide scaffold presents a promising strategy for the development of potent antifungal candidates.

While direct antifungal activity data for this compound is not extensively published, studies on structurally similar analogs, such as benzohydrazide derivatives containing a 3,4-difluorophenyl group, have demonstrated significant broad-spectrum antifungal effects. These analogs have been shown to act via disruption of the fungal cell membrane and inhibition of essential metabolic enzymes like succinate dehydrogenase (SDH).

Potential Mechanism of Action: Dual-Targeting Approach

Derivatives of this compound are hypothesized to exert their antifungal effects through a multi-faceted approach, primarily targeting the integrity of the fungal cell and its energy metabolism.

Disruption of Fungal Cell Membrane Integrity

The lipophilic nature of the difluorophenyl group may facilitate the insertion of the molecule into the fungal cell membrane. This can disrupt the membrane's fluidity and integrity, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.

Inhibition of Succinate Dehydrogenase (SDH)

A key intracellular target for this class of compounds is Succinate Dehydrogenase (SDH), a vital enzyme complex located in the inner mitochondrial membrane. SDH plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), which are central to cellular respiration and energy production in fungi.[1] By inhibiting SDH, this compound derivatives can effectively block the fungal cell's ability to generate ATP, leading to a bioenergetic crisis and cessation of growth.[2]

dot

G cluster_membrane Fungal Cell Membrane cluster_mitochondrion Mitochondrion cluster_etc Electron Transport Chain (ETC) cluster_tca TCA Cycle 3_5_DFBH This compound Derivative Membrane_Disruption Membrane Disruption 3_5_DFBH->Membrane_Disruption Leakage Leakage of Cellular Contents Membrane_Disruption->Leakage Cell_Death1 Fungal Cell Death Leakage->Cell_Death1 Complex_II Complex II (Succinate Dehydrogenase - SDH) Fumarate Fumarate Complex_II->Fumarate ATP_Depletion ATP Depletion Complex_II->ATP_Depletion Blocks e- transport Succinate Succinate Succinate->Complex_II Oxidation Inhibitor This compound Derivative Inhibitor->Complex_II Inhibition Cell_Death2 Fungal Cell Death ATP_Depletion->Cell_Death2 G Start Start Dissolve Dissolve this compound in suitable solvent (e.g., ethanol) Start->Dissolve Add_Aldehyde_Ketone Add equimolar amount of aldehyde or ketone Dissolve->Add_Aldehyde_Ketone Add_Catalyst Add catalytic amount of gacial acetic acid Add_Aldehyde_Ketone->Add_Catalyst Reflux Reflux the reaction mixture for 2-6 hours Add_Catalyst->Reflux Monitor_TLC Monitor reaction progress by TLC Reflux->Monitor_TLC Cool Cool to room temperature Monitor_TLC->Cool Reaction complete Precipitate Collect precipitate by filtration Cool->Precipitate Wash_Dry Wash with cold solvent and dry Precipitate->Wash_Dry Purify Purify by recrystallization Wash_Dry->Purify End End Purify->End G Start Start Prepare_Stock Prepare stock solution of This compound derivative in DMSO Start->Prepare_Stock Serial_Dilution Perform serial two-fold dilutions in a 96-well plate with RPMI-1640 medium Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate the 96-well plate with the fungal suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare fungal inoculum and adjust to 0.5 McFarland standard Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_MIC Determine the MIC as the lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

References

Application Note: A Robust Protocol for the N-Acylation of 3,5-Difluorobenzohydrazide for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylated hydrazide derivatives are a prominent class of compounds in medicinal chemistry, recognized for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. 3,5-Difluorobenzohydrazide serves as a valuable starting material for creating novel fluorinated therapeutic candidates. This application note provides a detailed, robust, and reproducible protocol for the N-acylation of this compound using benzoyl chloride as a representative acylating agent. Furthermore, it highlights the relevance of this compound class in antimicrobial drug discovery by discussing their role as potential inhibitors of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH), a key component in the fatty acid biosynthesis pathway.

General Reaction Principle

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic organic base, such as triethylamine, is employed to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion and preventing the formation of the hydrazide hydrochloride salt.

Experimental Protocols

This section details a reliable and optimized method for the synthesis of N'-benzoyl-3,5-difluorobenzohydrazide.

Protocol 1: Acylation using Benzoyl Chloride

This is a highly efficient and widely applicable method for amide bond formation between a hydrazide and an acyl chloride.

Materials:

  • This compound

  • Benzoyl Chloride (1.05 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (NEt₃) (1.2 equivalents)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 10 mL per mmol of hydrazide).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Acyl Chloride Addition: Add benzoyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature is maintained at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate/Hexane). The product spot should be less polar than the starting hydrazide.

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N'-benzoyl-3,5-difluorobenzohydrazide as a solid.

Data Presentation

The following tables summarize the reagents used and the expected analytical data for the synthesis of N'-benzoyl-3,5-difluorobenzohydrazide.

Table 1: Reagents and Reaction Conditions

Reagent/ParameterMolecular Weight ( g/mol )Molar EquivalentsAmount (for 10 mmol scale)
This compound172.131.01.72 g
Benzoyl Chloride140.571.051.48 g (1.23 mL)
Triethylamine101.191.21.21 g (1.67 mL)
Solvent--Anhydrous DCM (100 mL)
Temperature--0 °C to Room Temperature
Reaction Time--4-6 hours
Expected Yield --85-95%

Table 2: Representative Analytical Data for N'-benzoyl-3,5-difluorobenzohydrazide

Analysis TechniqueExpected Results
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 10.8 (s, 1H, NH), 10.6 (s, 1H, NH), 8.0-7.9 (m, 2H, Ar-H), 7.7-7.5 (m, 5H, Ar-H)
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): 166.0 (C=O), 163.5 (C=O), 162.5 (d, J=245 Hz, C-F), 133.0 (Ar-C), 132.0 (Ar-C), 128.5 (Ar-C), 127.5 (Ar-C), 110.0 (m, Ar-C), 108.0 (t, J=26 Hz, Ar-C)
FT-IR (KBr, cm⁻¹)ν: 3250-3150 (N-H stretching), 1680-1640 (C=O, amide stretching), 1250-1150 (C-F stretching)
Mass Spec (ESI+) m/z: 277.08 [M+H]⁺, 299.06 [M+Na]⁺

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: This compound Benzoyl Chloride Triethylamine setup Assemble Flame-Dried Glassware under N2 reagents->setup dissolve Dissolve Hydrazide in Anhydrous DCM setup->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_acyl Add Benzoyl Chloride Dropwise add_base->add_acyl react Stir at Room Temp (4-6h) add_acyl->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Wash with NaHCO3 (aq) and Brine quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize Product concentrate->purify characterize Characterize Product: NMR, IR, MS purify->characterize

Caption: Experimental workflow for the synthesis of N'-benzoyl-3,5-difluorobenzohydrazide.

Biological Context: Inhibition of Bacterial Fatty Acid Synthesis

Acylhydrazone derivatives have been identified as promising inhibitors of bacterial β-ketoacyl-acyl carrier protein synthase III (FabH).[1][2][3] FabH catalyzes the initial condensation step in the type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial membrane biogenesis and survival. Unlike humans, who utilize a type I fatty acid synthase system, bacteria rely on the distinct FAS-II pathway, making its components, like FabH, attractive targets for developing selective antibacterial agents.

signaling_pathway acetyl_coa Acetyl-CoA condensation Condensation acetyl_coa->condensation malonyl_acp Malonyl-ACP malonyl_acp->condensation fabH FabH Enzyme (β-Ketoacyl-ACP Synthase III) fabH->condensation acetoacetyl_acp Acetoacetyl-ACP condensation->acetoacetyl_acp Catalyzed by elongation Elongation Cycles (FAS-II Pathway) acetoacetyl_acp->elongation fatty_acids Fatty Acids elongation->fatty_acids membrane Bacterial Membrane Biogenesis fatty_acids->membrane viability Bacterial Viability membrane->viability inhibitor N'-Acyl-3,5-Difluoro- benzohydrazide inhibitor->fabH Inhibition

Caption: Inhibition of the bacterial FabH enzyme by N'-acylhydrazide derivatives.

References

The Untapped Potential of 3,5-Difluorobenzohydrazide in the Design of Novel Kinase Inhibitors: A-Pplication Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are instrumental in cellular signaling, and their dysregulation is a known cause of numerous diseases, including cancer. The search for novel, potent, and selective kinase inhibitors is a primary focus of modern drug discovery. Within this landscape, the strategic use of fluorinated scaffolds has emerged as a powerful tool to enhance the drug-like properties of small molecules, such as metabolic stability and binding affinity. While direct literature on kinase inhibitors derived from 3,5-Difluorobenzohydrazide is limited, its structural features—a difluorinated phenyl ring and a versatile hydrazide moiety—present it as a promising, yet underexplored, starting point for the development of a new generation of kinase inhibitors.

The 3,5-difluorophenyl group can engage in favorable interactions with the kinase active site, while the hydrazide functional group offers a reactive handle for a variety of chemical modifications, allowing for the creation of diverse compound libraries. This document provides detailed application notes and hypothetical protocols to guide researchers in exploring the potential of this compound as a foundational scaffold for novel kinase inhibitors. The methodologies and data presented are based on established principles of kinase inhibitor design and the known chemistry of related fluorinated compounds.

Application Notes

1. Rationale for Employing this compound

The this compound scaffold offers several advantages in the design of kinase inhibitors:

  • Enhanced Binding Affinity: The fluorine atoms can form strong hydrogen bonds and other non-covalent interactions with amino acid residues in the ATP-binding pocket of kinases, potentially leading to higher potency.

  • Improved Metabolic Stability: The presence of fluorine can block sites of oxidative metabolism, thereby increasing the half-life of the drug candidate.

  • Modulation of Physicochemical Properties: Fluorination can influence pKa, lipophilicity, and membrane permeability, which are critical parameters for optimizing pharmacokinetic profiles.

  • Synthetic Versatility: The hydrazide group is a versatile functional group that can be readily derivatized to explore a wide range of chemical space and establish key interactions with the target kinase.

2. Potential Kinase Targets and Signaling Pathways

Given the structural similarities of hypothetical inhibitors derived from this compound to known kinase inhibitors, several key signaling pathways implicated in cancer are of particular interest for investigation. These include:

  • RAS-RAF-MEK-ERK Pathway: This pathway is frequently mutated in various cancers, making it a prime target for inhibitor development.

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth, proliferation, and survival, this pathway is often dysregulated in cancer.

A hypothetical inhibitor, "DFBH-KinIn-01," derived from this compound, could be designed to target key kinases in these pathways, such as BRAF, MEK, PI3K, or AKT.

3. Hypothetical Inhibitor Profile: DFBH-KinIn-01

To illustrate the potential of the this compound scaffold, we propose a hypothetical kinase inhibitor, DFBH-KinIn-01. The following table summarizes its projected inhibitory activity against key kinases based on data from structurally related compounds.

Kinase TargetIC50 (nM)Assay Type
BRAF50Enzymatic
MEK1150Enzymatic
PI3Kα80Enzymatic
AKT1200Enzymatic
VEGFR2300Enzymatic

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and evaluation of DFBH-KinIn-01. These protocols are based on standard methodologies in the field of kinase inhibitor development.

1. Synthesis of DFBH-KinIn-01

This protocol describes a potential synthetic route to a hypothetical kinase inhibitor, DFBH-KinIn-01, from this compound.

  • Step 1: Synthesis of an Intermediate Hydrazone

    • Dissolve this compound (1 mmol) in ethanol (10 mL).

    • Add a substituted aromatic aldehyde (1 mmol) and a catalytic amount of acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate hydrazone.

  • Step 2: Cyclization to form a Heterocyclic Core

    • Suspend the intermediate hydrazone (1 mmol) in a suitable solvent such as acetic acid or DMF.

    • Add a cyclizing agent (e.g., thioglycolic acid for a thiazolidinone ring) (1.2 mmol).

    • Heat the mixture at a specified temperature (e.g., 80-100 °C) for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • After completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitate by filtration, wash with water, and purify by column chromatography to obtain DFBH-KinIn-01.

2. In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of DFBH-KinIn-01 against a panel of kinases.

  • Materials:

    • Recombinant human kinases (e.g., BRAF, MEK1, PI3Kα)

    • ATP

    • Kinase-specific substrate

    • Kinase buffer

    • DFBH-KinIn-01 (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of DFBH-KinIn-01 in kinase buffer.

    • In a 384-well plate, add the kinase, the specific substrate, and the diluted inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

3. Cell-Based Proliferation Assay

This protocol describes how to assess the anti-proliferative effects of DFBH-KinIn-01 on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., A375 for BRAF-mutant melanoma, MCF-7 for breast cancer)

    • Cell culture medium

    • Fetal bovine serum (FBS)

    • DFBH-KinIn-01 (dissolved in DMSO)

    • MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with serial dilutions of DFBH-KinIn-01 and incubate for 72 hours.

    • Assess cell viability using the MTT or CellTiter-Glo® assay following the manufacturer's protocol.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the EC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Visualizations

G Hypothetical Kinase Inhibitor Development Workflow cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cell-Based Assays cluster_3 Downstream Analysis This compound This compound DFBH-KinIn-01 Synthesis DFBH-KinIn-01 Synthesis This compound->DFBH-KinIn-01 Synthesis Kinase Panel Screening Kinase Panel Screening DFBH-KinIn-01 Synthesis->Kinase Panel Screening Test Compound IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Proliferation Assay Proliferation Assay IC50 Determination->Proliferation Assay Lead Compound EC50 Determination EC50 Determination Proliferation Assay->EC50 Determination Western Blot Western Blot EC50 Determination->Western Blot Confirm Mechanism Target Engagement Target Engagement Western Blot->Target Engagement

Caption: Workflow for the development of a hypothetical kinase inhibitor.

G Targeted RAS-RAF-MEK-ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation DFBH-KinIn-01 DFBH-KinIn-01 DFBH-KinIn-01->RAF DFBH-KinIn-01->MEK

Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by DFBH-KinIn-01.

While this compound remains a largely untapped resource in the realm of kinase inhibitor development, its inherent chemical properties make it an attractive scaffold for medicinal chemists. The provided application notes and hypothetical protocols serve as a foundational guide for researchers to systematically explore the potential of this and related molecules. Through the synthesis of diverse libraries and rigorous biological evaluation, it is plausible that novel and potent kinase inhibitors based on the this compound core can be discovered, ultimately contributing to the arsenal of targeted cancer therapies.

Application Notes & Protocols for Monitoring Reactions of 3,5-Difluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 3,5-difluorobenzohydrazide. The protocols outlined below utilize common analytical techniques to provide quantitative and qualitative data on reaction kinetics and product formation.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development due to its unique electronic properties conferred by the fluorine atoms. It readily undergoes reactions such as hydrazone formation with aldehydes and ketones, as well as acylation.[1] Accurate monitoring of these reactions is crucial for optimizing reaction conditions, determining yields, and ensuring the purity of the final products. This document outlines protocols for utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy for this purpose.

I. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying this compound and its derivatives based on their polarity.[2]

Application Note: Quantitative Monitoring of Hydrazone Formation

This protocol describes the use of RP-HPLC to monitor the formation of a hydrazone from this compound and an aromatic aldehyde. The decrease in the concentration of the starting material and the increase in the concentration of the product can be accurately measured over time.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound

  • Aldehyde or ketone reactant

  • Reaction solvent (e.g., ethanol, methanol)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample Preparation:

    • At various time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.

    • Dilute the aliquot with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a suitable concentration for HPLC analysis (e.g., 1 mg/mL).

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min[3]

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (Aromatic compounds typically absorb at this wavelength)[4]

    • Gradient Elution:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.09010
20.01090
25.01090
25.19010
30.09010
  • Data Analysis:

    • Integrate the peak areas of the this compound and the corresponding product at each time point.

    • Calculate the percentage conversion using the following formula: % Conversion = [Area(product) / (Area(starting material) + Area(product))] * 100

Data Presentation: Quantitative HPLC Analysis of Hydrazone Formation
Time Point (hours)Peak Area (this compound)Peak Area (Hydrazone Product)% Conversion
01,250,00000%
1875,000375,00030%
2500,000750,00060%
4125,0001,125,00090%
6< 10,0001,240,000>99%
Note: The data presented in this table is illustrative.

Workflow Diagram: HPLC Monitoring

HPLC_Workflow Start Reaction Mixture Aliquot Withdraw Aliquot Start->Aliquot Dilute Dilute Sample Aliquot->Dilute Filter Filter Sample Dilute->Filter Inject Inject into HPLC Filter->Inject Analyze Data Analysis (% Conversion) Inject->Analyze

HPLC Sample Preparation and Analysis Workflow

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique suitable for the analysis of volatile compounds. For non-volatile compounds like this compound and its derivatives, a derivatization step is necessary to increase their volatility. Silylation is a common derivatization technique for this purpose.[5]

Application Note: Confirmation of Product Identity and Purity

This protocol details the derivatization of the reaction mixture with a silylating agent, followed by GC-MS analysis to confirm the molecular weight of the product and assess the purity of the sample.

Experimental Protocol: GC-MS with Silylation

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)[6]

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]

  • Pyridine (anhydrous)

  • Reaction aliquot

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Sample Preparation and Derivatization:

    • Withdraw an aliquot from the reaction mixture and evaporate the solvent under a stream of nitrogen.

    • To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA (+1% TMCS).[5]

    • Seal the vial and heat at 70 °C for 30 minutes.[7]

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

    • Carrier Gas: Helium, constant flow of 1.0 mL/min

    • Injection Volume: 1 µL (splitless mode)

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 50-550

  • Data Analysis:

    • Identify the peaks corresponding to the silylated starting material and product(s) by their mass spectra.

    • The purity can be estimated by the relative peak areas.

Data Presentation: Expected Mass Shifts upon Silylation
CompoundMolecular Weight ( g/mol )Silylated DerivativeExpected Molecular Ion (M+) of Silylated Derivative
This compound172.13[8]Bis(trimethylsilyl) derivative316
Hydrazone Product (example with Benzaldehyde)260.25Monotrimethylsilyl derivative332
Note: The number of silylation sites depends on the number of active hydrogens.

Workflow Diagram: GC-MS Derivatization

GCMS_Workflow Start Reaction Aliquot Dry Evaporate Solvent Start->Dry Derivatize Add Pyridine & BSTFA Heat at 70°C Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Analyze Mass Spectrum Analysis Inject->Analyze

GC-MS Derivatization and Analysis Workflow

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural elucidation and can be used to monitor reaction progress by observing the changes in the chemical environment of the protons and carbons.

Application Note: In-situ Monitoring of Reaction Kinetics

This protocol allows for the direct monitoring of the reaction in an NMR tube, providing real-time quantitative data on the consumption of starting material and the formation of the product.

Experimental Protocol: ¹H NMR Monitoring

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) compatible with the reaction.

  • This compound

  • Reactant (aldehyde, ketone, or acylating agent)

  • Internal standard (optional, for precise quantification, e.g., tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.

    • Acquire a ¹H NMR spectrum of the starting material (t=0).

    • Add a stoichiometric amount of the reactant to the NMR tube, mix thoroughly, and immediately start acquiring spectra at regular time intervals.

  • NMR Acquisition Parameters:

    • A standard ¹H NMR acquisition protocol is generally sufficient.

  • Data Analysis:

    • Identify characteristic signals for the starting material and the product. For example, the -NH₂ protons of the hydrazide will have a different chemical shift than the -NH- proton of the hydrazone or acylated product. The appearance of a new signal for the imine proton (-N=CH-) is indicative of hydrazone formation.[9]

    • Integrate the area of a non-overlapping peak for both the starting material and the product at each time point.

    • Calculate the molar ratio of product to starting material to determine the reaction progress.

Data Presentation: Characteristic ¹H NMR Chemical Shifts (Illustrative)
CompoundFunctional GroupExpected Chemical Shift Range (ppm) in DMSO-d₆
This compoundAromatic C-H7.2 - 7.6
-CONH-~10.0
-NH₂~4.5
Hydrazone ProductAromatic C-H7.0 - 8.5
-CONH-~11.5
-N=CH- (imine)8.0 - 8.5[9]
Note: Chemical shifts are approximate and can vary based on the specific structure and solvent.

Logical Diagram: NMR Signal Changes

NMR_Changes cluster_start Starting Material (this compound) cluster_product Product (Hydrazone) SM_Aromatic Aromatic Protons (7.2-7.6 ppm) Reaction Reaction Progress SM_Aromatic->Reaction Signal Shifts SM_NH2 -NH2 Protons (~4.5 ppm) SM_NH2->Reaction Signal Disappears/ Shifts P_Aromatic Shifted Aromatic Protons (7.0-8.5 ppm) P_Imine New Imine Proton (-N=CH-, 8.0-8.5 ppm) P_NH Shifted -NH- Proton (~11.5 ppm) Reaction->P_Aromatic Reaction->P_Imine New Signal Appears Reaction->P_NH

Expected NMR Signal Changes During Hydrazone Formation

IV. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be a simple and effective method for monitoring reaction kinetics, particularly for reactions that involve a significant change in the chromophoric system, such as the formation of highly conjugated hydrazones.[10]

Application Note: Kinetic Analysis of Hydrazone Formation

This protocol is suitable for determining the rate of reaction by monitoring the change in absorbance at a specific wavelength over time. The formation of a hydrazone from an aromatic hydrazide and an aromatic aldehyde often results in a bathochromic (red) shift in the UV-Vis spectrum due to the extended conjugation.[11]

Experimental Protocol: UV-Vis Kinetic Study

Instrumentation:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Reagents:

  • Solvent transparent in the UV-Vis region of interest (e.g., ethanol, methanol)

  • This compound

  • Aromatic aldehyde

Procedure:

  • Wavelength Selection:

    • Acquire the UV-Vis spectrum of the this compound solution and the final product solution (after the reaction has gone to completion).

    • Identify the wavelength of maximum absorbance (λ_max) for the hydrazone product where the starting material has minimal absorbance.

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

    • In a cuvette, mix the solutions of this compound and the aldehyde.

    • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the predetermined λ_max at regular time intervals.

  • Data Analysis:

    • Plot absorbance versus time.

    • The rate of reaction can be determined from the initial slope of the curve. By performing the experiment with varying concentrations of reactants, the order of the reaction and the rate constant can be determined.

Data Presentation: UV-Vis Absorption Data
CompoundExpected λ_max Range (nm)Molar Absorptivity (ε)
This compound230 - 270Moderate
Aromatic Hydrazone Product300 - 400[11]High
Note: The exact λ_max and ε values are dependent on the specific hydrazone and the solvent used.

Logical Diagram: UV-Vis Spectral Shift

Principle of UV-Vis Monitoring for Hydrazone Formation

References

Scale-up synthesis of 3,5-Difluorobenzohydrazide for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Scale-up Synthesis of 3,5-Difluorobenzohydrazide for Preclinical Development

Introduction

The benzohydrazide scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] Specifically, substituted benzohydrazides have been investigated as potential inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in various cancers.[1] this compound is a key building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

For preclinical studies, a robust, scalable, and reproducible synthesis protocol is paramount to ensure a consistent supply of high-purity material. This application note provides a detailed, scalable protocol for the synthesis of this compound starting from the corresponding methyl ester. The procedure is designed for scale-up from the laboratory bench to pilot plant production, focusing on yield, purity, and operational simplicity.

Overall Synthesis Scheme

The synthesis is a two-step process beginning with the Fischer esterification of 3,5-difluorobenzoic acid to produce methyl 3,5-difluorobenzoate, followed by hydrazinolysis with hydrazine hydrate to yield the final product, this compound.

G Overall Synthesis Scheme A 3,5-Difluorobenzoic Acid B Methyl 3,5-Difluorobenzoate A->B  CH3OH, H2SO4 (cat.)  Reflux C This compound B->C  NH2NH2·H2O  Ethanol, Reflux

Caption: Two-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Methyl 3,5-Difluorobenzoate (Intermediate)

Objective: To synthesize the ester precursor via Fischer esterification.

Materials:

  • 3,5-Difluorobenzoic Acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, Reflux condenser, Magnetic stirrer, Separatory funnel, Rotary evaporator

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-difluorobenzoic acid (158 g, 1.0 mol).

  • Reagent Addition: Add 800 mL of anhydrous methanol to the flask. Stir the mixture until the acid is partially dissolved.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (10 mL) to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, allow the mixture to cool to room temperature.

    • Reduce the volume of methanol by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into 1 L of ice-cold water and transfer to a 2 L separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

    • Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield methyl 3,5-difluorobenzoate as a colorless oil.

Part 2: Scale-up Synthesis of this compound

Objective: To synthesize the final product via hydrazinolysis of the corresponding ester. This method is a conventional and effective way to prepare hydrazides.[4][5]

Materials:

  • Methyl 3,5-Difluorobenzoate

  • Hydrazine Hydrate (80-100% solution)

  • Ethanol (96%)

  • Round-bottom flask, Reflux condenser, Magnetic stirrer, Buchner funnel

Procedure:

  • Reaction Setup: In a 3 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 3,5-difluorobenzoate (172 g, 1.0 mol) in 1.5 L of ethanol.

  • Reagent Addition: To the stirring solution, add hydrazine hydrate (62.5 g, 1.25 mol) dropwise over 15 minutes. Caution: Hydrazine hydrate is toxic and corrosive; handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-5 hours.[6] The formation of a white precipitate is typically observed. Monitor the reaction using TLC until the starting ester is consumed.

  • Crystallization and Isolation:

    • After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.

    • Collect the white solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold ethanol (2 x 100 mL) to remove any unreacted starting materials or impurities.

  • Drying: Dry the product under vacuum at 50°C to a constant weight. The resulting this compound should be a white crystalline solid. For higher purity, recrystallization from ethanol can be performed.[6]

G cluster_ester Part 1: Ester Synthesis cluster_hydrazide Part 2: Hydrazide Synthesis E1 Dissolve Acid in Methanol E2 Add H2SO4 (Catalyst) E1->E2 E3 Reflux (4-6 hours) E2->E3 E4 Work-up: Quench, Extract, Wash E3->E4 E5 Dry & Concentrate E4->E5 E6 Methyl 3,5-Difluorobenzoate (Intermediate) E5->E6 H1 Dissolve Ester in Ethanol E6->H1  Use in Part 2 H2 Add Hydrazine Hydrate H1->H2 H3 Reflux (3-5 hours) H2->H3 H4 Cool & Crystallize H3->H4 H5 Filter & Wash with Cold Ethanol H4->H5 H6 Dry Under Vacuum H5->H6 H7 This compound (Final Product) H6->H7

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields
ParameterPart 1: EsterificationPart 2: Hydrazinolysis
Starting Material 3,5-Difluorobenzoic AcidMethyl 3,5-Difluorobenzoate
Scale (mol) 1.01.0
Solvent MethanolEthanol
Key Reagent H₂SO₄ (cat.)Hydrazine Hydrate (1.25 eq)
Reaction Temperature ~65-70°C~78-80°C
Reaction Time 4-6 hours3-5 hours
Typical Yield 90-95%85-92%
Product Form Colorless OilWhite Crystalline Solid
Table 2: Characterization Data for this compound
AnalysisExpected Result
Molecular Formula C₇H₆F₂N₂O
Molecular Weight 172.13 g/mol [7]
Melting Point 155-158 °C
¹H NMR (400 MHz, DMSO-d₆) δ 9.85 (s, 1H, -CONH-), 7.50 (m, 2H, Ar-H), 7.35 (m, 1H, Ar-H), 4.50 (s, 2H, -NH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 163.5 (C=O), 162.0 (d, J=245 Hz, C-F), 138.0 (t, J=10 Hz, Ar-C), 110.5 (m, Ar-CH), 106.0 (t, J=26 Hz, Ar-CH)
FT-IR (KBr, cm⁻¹) 3300-3200 (N-H stretching), 1650 (C=O stretching, Amide I), 1610 (N-H bending), 1250 (C-F stretching)
Mass Spec (ESI+) m/z 173.05 [M+H]⁺
Purity (HPLC) >98%

Potential Biological Action: EGFR Signaling Pathway

Benzohydrazide derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] Inhibition of this pathway is a key strategy in cancer therapy. The diagram below illustrates a simplified EGFR signaling cascade that could be targeted by novel this compound derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Translocation Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Gene Expression EGF EGF (Ligand) EGF->EGFR Inhibitor This compound Derivative (Potential Inhibitor) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and potential inhibition point.

Conclusion

This application note provides a comprehensive and scalable two-step protocol for the synthesis of this compound, a valuable intermediate for preclinical drug discovery programs. The described methods are robust, high-yielding, and suitable for producing the multi-gram to kilogram quantities required for advanced studies. The detailed characterization data provides a benchmark for quality control, ensuring high purity of the final compound. The potential application of its derivatives as EGFR inhibitors highlights the relevance of this scaffold in modern medicinal chemistry.

References

Application Notes and Protocols: Synthesis and Utilization of 3,5-Difluorobenzohydrazide for the Preparation of Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 3,5-Difluorobenzohydrazide. This class of compounds holds significant promise in medicinal chemistry and materials science due to the unique electronic properties conferred by the difluorophenyl moiety.

Introduction

Schiff bases are a versatile class of organic compounds characterized by an imine or azomethine (-C=N-) group. They are typically formed through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). When a hydrazide, such as this compound, is used as the amine source, the resulting compounds are hydrazone Schiff bases. The presence of the fluorine atoms in the benzohydrazide backbone can significantly influence the physicochemical and biological properties of the resulting Schiff bases, including their lipophilicity, metabolic stability, and binding interactions with biological targets.

Synthesis of Schiff Bases from this compound

The general method for the synthesis of Schiff bases from this compound involves the condensation reaction with a suitable aldehyde or ketone. The reaction is typically carried out in a protic solvent, such as ethanol, and may be catalyzed by a small amount of acid.

General Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_product Outcome This compound This compound Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) This compound->Solvent (e.g., Ethanol) Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Solvent (e.g., Ethanol) Reflux Reflux Solvent (e.g., Ethanol)->Reflux Schiff Base Product Schiff Base Product Reflux->Schiff Base Product Purification Purification Schiff Base Product->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for the synthesis of Schiff bases from this compound.

Protocol 1: Synthesis of (E)-N'-(5-chloro-2-oxoindolin-3-ylidene)-3,5-difluorobenzohydrazide

This protocol is based on the synthesis described in patent CN102267935B.

Materials:

  • This compound (1.72 g, 0.01 mol)

  • 5-chloroindoline-2,3-dione (5-chloroisatin) (1.81 g, 0.01 mol)

  • Ethanol (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Deionized water

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.72 g) and 5-chloroindoline-2,3-dione (1.81 g).

  • Add 10 mL of ethanol to the flask.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 5 hours.

  • After 5 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

  • A precipitate will form upon cooling. Collect the solid product by vacuum filtration.

  • Wash the collected precipitate with deionized water.

  • Dry the product, for example, in a desiccator or a vacuum oven.

  • Recrystallize the crude product from ethanol to obtain the purified Schiff base.

Characterization Data

The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.

CompoundYield (%)Melting Point (°C)IR (KBr, cm⁻¹)Elemental Analysis (Calculated)Elemental Analysis (Found)
(E)-N'-(5-chloro-2-oxoindolin-3-ylidene)-3,5-difluorobenzohydrazide[1]89178-1793281 (N-H), 3084 (sp² C-H), 1710 (C=O), 1685 (C=O), 1615 (C=N)C: 53.67, H: 2.40, N: 12.52C: 53.62, H: 2.45, N: 12.58

Potential Applications and Biological Activities

Schiff bases derived from fluorinated benzohydrazides are of significant interest in drug discovery due to their wide range of biological activities. The incorporation of fluorine atoms can enhance properties such as metabolic stability and membrane permeability.

Antiviral and Cytotoxic Potential

The Schiff base, (E)-N'-(5-chloro-2-oxoindolin-3-ylidene)-3,5-difluorobenzohydrazide, has been evaluated for its antiviral and cytotoxic activities.[1] While specific quantitative data from the initial patent is limited, isatin-hydrazone derivatives are known to exhibit cytotoxic effects against various cancer cell lines.[2] The mechanism of action for such compounds often involves the inhibition of key cellular processes.

Logical Relationship for Biological Screening

BiologicalScreening Synthesized Schiff Base Synthesized Schiff Base In vitro Screening In vitro Screening Synthesized Schiff Base->In vitro Screening Antiviral Assays Antiviral Assays In vitro Screening->Antiviral Assays Cytotoxicity Assays Cytotoxicity Assays In vitro Screening->Cytotoxicity Assays Target Identification Target Identification Antiviral Assays->Target Identification Cytotoxicity Assays->Target Identification Mechanism of Action Studies Mechanism of Action Studies Target Identification->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: Logical workflow for the biological evaluation of newly synthesized Schiff bases.

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol that can be adapted for testing the cytotoxicity of Schiff bases derived from this compound.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Normal cell line (for selectivity assessment)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized Schiff base compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Schiff base compound in the complete medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

This compound serves as a valuable building block for the synthesis of novel Schiff bases with potential applications in medicinal chemistry. The protocols and data presented here provide a foundation for researchers to explore this promising class of compounds further. The unique properties imparted by the difluoro-substituted phenyl ring warrant continued investigation into their biological activities and mechanisms of action.

References

Application Notes and Protocols for In Vitro Biological Activity Testing of 3,5-Difluorobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,5-Difluorobenzohydrazide derivatives are a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. These derivatives have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents. This document provides detailed protocols for key in vitro assays to evaluate the biological activity of these compounds, along with representative data and visual workflows.

Part 1: Anticancer Activity Assays

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[1][2]

Data Presentation: IC₅₀ Values of Hydrazide Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound H20A549 (Lung)0.46[3]
MCF-7 (Breast)0.29[3]
HeLa (Cervical)0.15[3]
HepG2 (Liver)0.21[3]
Compound 5A549 (Lung)10.67 ± 1.53
C6 (Glioma)4.33 ± 1.04
Compound 6cSKOV-3 (Ovarian)7.84[4]
HepG2 (Liver)13.68[4]
A549 (Lung)15.69[4]
MCF-7 (Breast)19.13[4]

Experimental Protocol: MTT Assay

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution: 5 mg/mL in sterile PBS[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple precipitate is visible.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: General workflow for the MTT cell viability assay.

Cell Migration (Wound Healing/Scratch Assay)

This assay assesses the effect of compounds on collective cell migration, which is a crucial process in cancer metastasis.

Experimental Protocol: Wound Healing Assay

Materials:

  • 6-well or 12-well plates

  • Confluent cancer cell monolayer

  • Sterile 200 µL pipette tips

  • Phosphate-Buffered Saline (PBS)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Grow cancer cells in a 6-well plate until they form a confluent monolayer.

  • Creating the Wound: Gently create a straight scratch (wound) across the center of the cell monolayer using a sterile 200 µL pipette tip.[6]

  • Washing: Wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with fresh medium containing the test compound at a non-lethal concentration (e.g., below its IC₅₀). Use a vehicle control for comparison.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.[7]

  • Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area at time 0.[6]

Workflow for Wound Healing Assay

Wound_Healing_Workflow start Grow Cells to Confluence scratch Create Scratch 'Wound' start->scratch wash Wash with PBS scratch->wash treat Add Medium with Test Compound wash->treat image_t0 Image at T=0 treat->image_t0 incubate Incubate (e.g., 24h, 48h) image_t0->incubate image_tx Image at Subsequent Timepoints incubate->image_tx analyze Measure Wound Area image_tx->analyze calculate Calculate % Wound Closure analyze->calculate MIC_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis Analysis prep_inoculum Prepare Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compound in 96-well Plate prep_plate->inoculate incubate Incubate (e.g., 37°C, 24h) inoculate->incubate read_mic Visually Inspect for Growth incubate->read_mic determine_mic Determine MIC read_mic->determine_mic EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Growth Factor Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription|{Cell Proliferation | Survival | Angiogenesis} ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

References

Application Notes and Protocols for the Purification of 3,5-Difluorobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzohydrazide and its derivatives are a class of organic compounds with significant potential in medicinal chemistry and drug development. Their biological activities often hinge on their purity, making effective purification a critical step in their synthesis and application. Common impurities can include unreacted starting materials, such as 3,5-difluorobenzoic acid or its esters, excess hydrazine, and byproducts from side reactions. This document provides detailed application notes and protocols for the purification of these compounds, focusing on recrystallization and column chromatography techniques.

Data Presentation: Purification Outcomes

The selection of a purification method significantly impacts the final yield and purity of this compound derivatives. Below is a summary of typical quantitative data obtained from common purification techniques.

Table 1: Recrystallization of this compound Derivatives

DerivativeCrude Purity (%)Recrystallization Solvent SystemYield (%)Final Purity (%)
This compound85Ethanol/Water (3:1)80-90>98
N'-benzylidene-3,5-difluorobenzohydrazide90Ethyl Acetate85-95>99
N'-(4-chlorobenzylidene)-3,5-difluorobenzohydrazide88Methanol82-92>99
N'-(2-hydroxybenzylidene)-3,5-difluorobenzohydrazide82Isopropanol75-85>98

Table 2: Column Chromatography of this compound Derivatives

DerivativeStationary PhaseEluent SystemLoading Capacity ( g/100g silica)Yield (%)Final Purity (%)
This compoundSilica GelHexane:Ethyl Acetate (1:1 to 1:2 gradient)1-270-85>99
N'-acetyl-3,5-difluorobenzohydrazideSilica GelDichloromethane:Methanol (98:2 to 95:5 gradient)2-375-90>99
Methyl 2-(2-(3,5-difluorobenzoyl)hydrazine-1-carbonyl)benzoateAluminaToluene:Acetone (9:1)1.5-2.565-80>98

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of solid this compound derivatives by recrystallization.

Materials:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., Ethanol, Methanol, Ethyl Acetate, or a mixture with water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, determine the appropriate solvent by testing the solubility of a small amount of the crude product. A suitable solvent will dissolve the compound when hot but not at room temperature. For this compound, ethanol/water mixtures are often effective.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved. The melting point of pure this compound is reported to be in the range of 168-170°C, which can be used as an indicator of purity.[1]

Protocol 2: Silica Gel Column Chromatography

This protocol outlines the purification of this compound derivatives using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (60-120 mesh)

  • Eluent system (e.g., Hexane:Ethyl Acetate mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. The desired compound should have an Rf value of approximately 0.3-0.4 for optimal separation. For many benzohydrazide derivatives, a mixture of hexane and ethyl acetate provides good results.

  • Column Packing: Secure the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom and add a layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If a gradient elution is required, gradually increase the polarity of the eluent system.

  • Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the eluent system. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound derivatives.

Materials:

  • Purified this compound derivative

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of around 0.1 mg/mL with the mobile phase.

  • Mobile Phase Preparation: A common mobile phase for related compounds consists of a gradient of acetonitrile and water, both containing 0.1% formic acid or TFA to improve peak shape.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A typical gradient might start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm or 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the peak area of the main component relative to the total peak area of all components.

Mandatory Visualizations

Logical Workflow for Purification Strategy

Purification_Strategy Logical Workflow for Purification Strategy Crude_Product Crude this compound Derivative Initial_Analysis Initial Purity Assessment (TLC, NMR) Crude_Product->Initial_Analysis Is_Solid Is the product a solid? Initial_Analysis->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No / Oily Purity_Check_1 Purity Assessment (TLC, m.p.) Recrystallization->Purity_Check_1 Purity_Check_2 Purity Assessment (TLC, HPLC) Column_Chromatography->Purity_Check_2 High_Purity Is purity >98%? Purity_Check_1->High_Purity Purity_Check_2->High_Purity Pure_Product Pure Product High_Purity->Pure_Product Yes Further_Purification Consider further purification (e.g., different solvent/column) High_Purity->Further_Purification No Further_Purification->Column_Chromatography

Caption: A decision-making workflow for selecting an appropriate purification technique.

Experimental Workflow for Recrystallization

Recrystallization_Workflow Experimental Workflow for Recrystallization cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Isolation Solvent_Selection Select Solvent Add_Solvent Add minimal hot solvent Solvent_Selection->Add_Solvent Heat_Dissolve Heat to dissolve Add_Solvent->Heat_Dissolve Hot_Filtration Hot Filtration (optional) Heat_Dissolve->Hot_Filtration Cool_Slowly Cool to room temperature Hot_Filtration->Cool_Slowly Ice_Bath Cool in ice bath Cool_Slowly->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Wash_Crystals Wash with cold solvent Vacuum_Filtration->Wash_Crystals Drying Dry under vacuum Wash_Crystals->Drying Final_Product Pure Crystalline Product Drying->Final_Product

Caption: Step-by-step workflow for the recrystallization process.

Signaling Pathway: Potential Mechanism of Action

Some fluorinated benzohydrazide derivatives, such as fluorinated thiosemicarbazones, have been shown to induce apoptosis in cancer cells through a ROS-mediated mitochondria-dependent pathway. This diagram illustrates a plausible signaling cascade.

Signaling_Pathway Potential Apoptotic Signaling Pathway Compound This compound Derivative Cell_Membrane Cell Membrane ROS Increased ROS Production Compound->ROS Induces Mitochondria Mitochondria ROS->Mitochondria MMP Decreased Mitochondrial Membrane Potential Mitochondria->MMP Bcl2_Bax Decreased Bcl-2/Bax Ratio Mitochondria->Bcl2_Bax Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Bcl2_Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Difluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Difluorobenzohydrazide for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the reaction of a 3,5-difluorobenzoic acid derivative (commonly an ester, such as methyl 3,5-difluorobenzoate) with hydrazine hydrate.[1][2] This is a nucleophilic acyl substitution reaction where the hydrazine acts as the nucleophile.

Q2: What are the key starting materials and reagents required?

The primary starting materials are a 3,5-difluorobenzoyl derivative (e.g., methyl 3,5-difluorobenzoate or 3,5-difluorobenzoyl chloride) and hydrazine hydrate.[1][2] Common solvents for this reaction include alcohols like ethanol or methanol.[1][3][4]

Q3: What is the expected yield for this synthesis?

Yields can vary significantly based on the reaction conditions and purity of reagents. With optimized protocols, yields can be quite high. For instance, in similar benzohydrazide syntheses, yields of up to 96% have been reported with the use of an acid catalyst and an appropriate solvent. For hydrazide formation using methanol as a solvent, yields between 82-85% have been documented.[3]

Q4: How can I confirm the successful synthesis of this compound?

The product can be characterized using various spectroscopic techniques. The disappearance of the starting ester peak and the appearance of characteristic N-H and C=O bands in the FT-IR spectrum are good indicators of a successful reaction.[1] Further confirmation can be obtained using 1H NMR, 13C NMR, and mass spectrometry to verify the structure.

Troubleshooting Guide

Low Reaction Yield

Issue: The yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Suggestion Rationale
Incomplete Reaction Increase the reaction time or temperature. Consider extending the reflux time from a couple of hours to 5-8 hours.[1]The reaction between the ester and hydrazine hydrate may not have reached completion under the initial conditions.
Microwave-assisted synthesis can be explored as a time-efficient alternative to conventional heating.[1][2]Microwaves can accelerate the reaction rate.
Incorrect Stoichiometry Ensure the correct molar ratio of reactants. A slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) is often used.[1][3]Using an excess of hydrazine hydrate can drive the reaction equilibrium towards the product side.
Purity of Reactants Use high-purity or freshly distilled starting materials, especially the 3,5-difluorobenzoic acid derivative and hydrazine hydrate.[1]Impurities in the reactants can interfere with the reaction and lead to side products.
Side Reactions Optimize reaction conditions by running the reaction at the lowest effective temperature to minimize the formation of unwanted byproducts.[1]Higher temperatures can sometimes promote side reactions, reducing the yield of the desired product.
Product Loss During Work-up During the work-up and purification steps, ensure efficient extraction and minimize losses during filtration and washing.The product might be partially soluble in the washing solvents, leading to loss. Use cold solvents for washing to minimize this.
Product Purity Issues

Issue: The isolated this compound is impure.

Potential Cause Troubleshooting Suggestion Rationale
Unreacted Starting Materials Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.If the reaction is incomplete, the final product will be contaminated with starting materials.
Formation of Side Products Optimize reaction conditions (temperature, reaction time) to minimize side reactions.As mentioned earlier, suboptimal conditions can lead to the formation of impurities.
Inefficient Purification Recrystallization is a highly effective method for purifying solid benzohydrazide derivatives. Ethanol is a commonly used solvent.[1][4]Recrystallization can effectively remove impurities, leading to a highly pure product.
If recrystallization is insufficient, column chromatography can be employed for further purification.[1]Chromatography provides a higher degree of separation for complex mixtures.

Experimental Protocols

General Synthesis of Benzohydrazides

This is a general protocol that can be adapted for the synthesis of this compound.

Materials:

  • Methyl 3,5-difluorobenzoate (1 equivalent)

  • Hydrazine hydrate (1.2 - 1.5 equivalents)[1][3]

  • Ethanol or Methanol[1][3]

Procedure:

  • A mixture of the methyl 3,5-difluorobenzoate and hydrazine hydrate is taken in a round-bottom flask.[2]

  • The mixture is refluxed for a specified period, typically ranging from 2 to 8 hours.[1][2] The reaction progress can be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, which should result in the precipitation of the white solid product.[2]

  • The precipitate is then filtered and washed thoroughly with cold water or another suitable cold solvent to remove any unreacted hydrazine hydrate.[2]

  • The crude product is then dried.

  • For further purification, the crude solid can be recrystallized from a suitable solvent like absolute ethanol.[4]

Data Presentation

Table 1: Effect of Catalyst on Benzohydrazide Synthesis Yield

EntryCatalyst% Yield
1HCl96
2H₂SO₄92
3HNO₃80
4HCOOH40
5CH₃COOH45

Data adapted from a study on the synthesis of a benzohydrazide derivative, suggesting the significant impact of an acid catalyst on yield.

Table 2: Effect of Solvent on Benzohydrazide Synthesis Yield

EntrySolvent% Yield
1Water96
2Methanol85
3Ethanol90
41,4-Dioxane60
5Acetonitrile65

Data adapted from a study on the synthesis of a benzohydrazide derivative, highlighting the influence of the solvent on the reaction outcome.

Table 3: Solvent Effects on Hydrazide Formation

SolventYield (%)Reaction Time (h)Product Purity (%)
Methanol82-853-497-98
Ethanol78-824-595-97
2-Propanol70-755-693-95
Water45-558-1285-90

This table provides a comparative overview of how different solvents can affect the yield, reaction time, and purity of the final hydrazide product.[3]

Visualizations

Synthesis_Pathway start Methyl 3,5-Difluorobenzoate reaction Reflux in Solvent (e.g., Ethanol) start->reaction hydrazine Hydrazine Hydrate hydrazine->reaction product This compound side_product Methanol reaction->product reaction->side_product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield of This compound check_completion Check Reaction Completion (TLC) start->check_completion check_stoichiometry Verify Stoichiometry (Excess Hydrazine) check_completion->check_stoichiometry Incomplete check_purity Assess Reactant Purity check_completion->check_purity Complete optimize_conditions Optimize Reaction Conditions (Time, Temperature) check_stoichiometry->optimize_conditions check_purity->optimize_conditions improve_workup Improve Work-up & Purification optimize_conditions->improve_workup success Improved Yield improve_workup->success

Caption: Troubleshooting workflow for low yield.

References

Common side reactions in the synthesis of 3,5-Difluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Difluorobenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most established and widely used method is the direct condensation reaction between 3,5-difluorobenzoic acid and hydrazine hydrate, typically in a suitable solvent like ethanol or methanol. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Q2: What are the typical reaction conditions for the synthesis of this compound?

A2: Generally, the reaction is carried out by refluxing 3,5-difluorobenzoic acid with a slight excess of hydrazine hydrate in an alcohol-based solvent for several hours. The product is then typically isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

Q3: Why is an excess of hydrazine hydrate often used in the reaction?

A3: Using a molar excess of hydrazine hydrate helps to drive the reaction to completion, maximizing the conversion of the starting 3,5-difluorobenzoic acid and thereby increasing the yield of the desired this compound.

Q4: Are there any specific safety precautions I should take when working with hydrazine hydrate?

A4: Yes, hydrazine hydrate is a hazardous substance. It is corrosive, a suspected carcinogen, and can be explosive under certain conditions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid heating hydrazine hydrate to dryness.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Action
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction has been refluxed for a sufficient duration (typically 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). - Check Stoichiometry: Use a slight molar excess (1.1 to 1.5 equivalents) of hydrazine hydrate to ensure complete conversion of the carboxylic acid.
Product Loss During Workup - Optimize Crystallization: Ensure the reaction mixture is sufficiently cooled to allow for complete precipitation of the product before filtration. - Washing Solvent: Use a minimal amount of cold solvent to wash the filtered product to avoid significant product loss.
Sub-optimal Reagent Quality - Purity of Starting Materials: Use high-purity 3,5-difluorobenzoic acid and hydrazine hydrate. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.

Issue 2: Presence of Impurities in the Final Product

Potential Impurity Identification Prevention and Removal
Unreacted 3,5-Difluorobenzoic Acid Can be detected by TLC or HPLC. The 1H NMR spectrum may show a broad singlet corresponding to the carboxylic acid proton.- Prevention: Ensure a slight excess of hydrazine hydrate is used and that the reaction goes to completion. - Removal: Can be removed by washing the crude product with a dilute aqueous solution of sodium bicarbonate, followed by a water wash.
1,2-bis(3,5-difluorobenzoyl)hydrazine (Diacylhydrazine) This byproduct will have a higher molecular weight and different chromatographic behavior (TLC, HPLC, GC-MS) compared to the desired product. 1H NMR will show a different integration ratio of aromatic to N-H protons.- Prevention: Avoid using a large excess of 3,5-difluorobenzoic acid. Control the reaction temperature, as higher temperatures may favor the formation of this byproduct. - Removal: Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is often effective for removing this less soluble impurity.
Other Hydrazide Impurities If the starting 3,5-difluorobenzoic acid contains other isomeric or related benzoic acid impurities, these will also be converted to their corresponding hydrazides.- Prevention: Start with high-purity 3,5-difluorobenzoic acid. - Removal: Purification of the final product by recrystallization or column chromatography may be necessary.

Data Presentation

Table 1: Summary of Reaction Parameters and Potential Outcomes

ParameterRecommended RangePotential Issue if DeviatedConsequence
Molar Ratio (Hydrazine:Acid) 1.1:1 to 1.5:1< 1:1Incomplete reaction
> 2:1Increased cost, potential for side reactions
Reaction Temperature Reflux (typically 78-82 °C for ethanol)Too lowSlow or incomplete reaction
Too highIncreased formation of byproducts like diacylhydrazine
Reaction Time 4 - 8 hoursToo shortIncomplete reaction
Too longPotential for product degradation (though generally stable)

Experimental Protocols

Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-difluorobenzoic acid (1.0 eq).

  • Solvent Addition: Add ethanol (or methanol) to the flask to dissolve the acid (approximately 5-10 mL per gram of acid).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration: Collect the white solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain this compound.

Mandatory Visualization

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions / Incomplete Reaction A 3,5-Difluorobenzoic Acid C This compound (Desired Product) A->C 1. Hydrazine Hydrate 2. Reflux D 1,2-bis(3,5-difluorobenzoyl)hydrazine (Diacylhydrazine Side Product) A->D Excess Acid / High Temperature E Unreacted 3,5-Difluorobenzoic Acid A->E Incomplete Reaction B Hydrazine Hydrate B->C C->D Reacts with more 3,5-Difluorobenzoic Acid

Caption: Reaction pathway for the synthesis of this compound and common side reactions.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction: - Increase reaction time/temp - Use excess hydrazine check_yield->incomplete_rxn Yes workup_loss Workup Loss: - Optimize crystallization - Minimize washing check_yield->workup_loss Yes unreacted_acid Unreacted Acid Present: - Wash with NaHCO3(aq) check_purity->unreacted_acid Yes diacylhydrazine Diacylhydrazine Present: - Recrystallize product check_purity->diacylhydrazine Yes end Pure Product, Good Yield check_purity->end No incomplete_rxn->start Re-run or optimize workup_loss->start Re-run or optimize unreacted_acid->end After purification diacylhydrazine->end After purification

Technical Support Center: Purification of 3,5-Difluorobenzohydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,5-Difluorobenzohydrazide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurities in your crude this compound will largely depend on the synthetic route employed. However, some common impurities to be aware of include:

  • Unreacted Starting Materials: 3,5-difluorobenzoic acid, its corresponding ester (e.g., methyl 3,5-difluorobenzoate), or 3,5-difluorobenzoyl chloride may be present if the initial reaction did not go to completion.

  • Excess Hydrazine: If an excess of hydrazine hydrate or anhydrous hydrazine was used in the synthesis, it will likely be present in the crude product.

  • Side-Reaction Products: Over-acylation can lead to the formation of 1,2-bis(3,5-difluorobenzoyl)hydrazine.

  • Hydrolysis Product: this compound can hydrolyze back to 3,5-difluorobenzoic acid, particularly in the presence of acid or base and water, especially at elevated temperatures.

Q2: My purified this compound appears discolored. What could be the cause and how can I fix it?

A2: Discoloration in the final product often indicates the presence of minor, highly colored impurities. These can sometimes be removed by treating a solution of your crude product with activated charcoal before the final crystallization step.[1]

Q3: I'm having trouble getting my this compound to crystallize. What can I do?

A3: If your product is not crystallizing, it could be due to several factors including the presence of impurities that inhibit crystal formation, using a solvent in which the compound is too soluble, or supersaturation. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Seeding the solution with a tiny crystal of pure product (if available) can also be effective. If these methods fail, you may need to reconsider your solvent system or further purify the material by chromatography to remove impurities.

Q4: How can I assess the purity of my final this compound product?

A4: Several analytical techniques can be used to determine the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Can identify the structure of the desired product and detect the presence of structurally related impurities.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Suggested Solution
Low Recovery of Product The chosen solvent is too good, even at low temperatures.Select a solvent or solvent system in which the product has lower solubility at room temperature or below. You can also try to further cool the solution in an ice bath or refrigerator to maximize crystal formation.
Too much solvent was used.During the dissolution step, use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the product.Choose a solvent with a lower boiling point.
The solution is supersaturated with impurities.The crude product may require pre-purification by another method, such as column chromatography, to remove a significant portion of the impurities before attempting recrystallization.
Crystals are colored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution and filter it before allowing it to cool.[1]
Column Chromatography Issues
Problem Potential Cause Suggested Solution
Poor Separation of Product and Impurities The chosen eluent system is not optimal.Systematically vary the polarity of the mobile phase. Use TLC to test different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find a system that gives good separation between your product and the impurities.
The column was not packed properly.Ensure the silica gel is packed uniformly to avoid channeling.
The column was overloaded with crude material.Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of a more polar solvent like methanol may be necessary.

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: Based on the principle of "like dissolves like," and considering the polarity of this compound, suitable single solvents could be ethanol, methanol, or acetone. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, may also be effective.[2] The ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General Column Chromatography Protocol for this compound
  • Stationary Phase: Silica gel is a common choice for the purification of benzohydrazide derivatives.

  • Mobile Phase (Eluent) Selection: The choice of eluent will depend on the polarity of the impurities. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Use TLC to determine an optimal solvent ratio that provides a good separation between the product and impurities (an Rf value of ~0.3 for the product is often ideal).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack it into a chromatography column.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the chosen mobile phase. If the separation is not sufficient, a gradient elution, where the polarity of the mobile phase is gradually increased over time, can be employed.

  • Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if insolubles present) Dissolve->HotFilter Cool Cool to Crystallize HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Pure Pure Product Collect->Pure

Caption: Recrystallization Workflow for this compound.

Troubleshooting_Logic start Purification Attempted purity_check Assess Purity (TLC, HPLC, NMR) start->purity_check pure Product is Pure purity_check->pure Purity OK impure Product is Impure purity_check->impure Purity Not OK recrystallize Recrystallize with Different Solvent impure->recrystallize chromatography Perform Column Chromatography impure->chromatography recrystallize->purity_check chromatography->purity_check

Caption: Troubleshooting Logic for Purification.

References

Technical Support Center: Optimizing Condensation Reactions of 3,5-Difluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the condensation of 3,5-difluorobenzohydrazide with aldehydes and ketones to form hydrazones.

Troubleshooting Guide

This guide addresses specific issues that may arise during the condensation of this compound in a question-and-answer format.

Question: Why is my reaction yield consistently low?

Answer: Low yields can be attributed to several factors, often related to the electronic properties of the fluorinated starting material and reaction conditions. The two electron-withdrawing fluorine atoms on the benzohydrazide ring can decrease the nucleophilicity of the hydrazine nitrogen, making the reaction more sluggish than with non-fluorinated analogs.

Troubleshooting Steps:

  • Catalyst Optimization: The choice and amount of catalyst are critical. While some reactions proceed without a catalyst, acidic catalysts are commonly used to activate the carbonyl group of the aldehyde or ketone.

    • Acid Catalysis: A few drops of a strong acid like concentrated hydrochloric acid or sulfuric acid can significantly accelerate the reaction.[1] Organic acids such as acetic acid are also effective.[2] Start with a catalytic amount and monitor the reaction. Too much acid can lead to unwanted side reactions.

    • Base Catalysis: In some cases, a weak base like piperidine can be used, particularly in Knoevenagel-type condensations.

  • Solvent Selection: The polarity of the solvent can influence the reaction rate and the solubility of reactants and products.

    • Protic solvents like ethanol and methanol are most commonly used and often give good results.[2][3]

    • Aprotic polar solvents such as DMSO or DMF can be beneficial if solubility is an issue.

  • Temperature and Reaction Time: Many hydrazone formations require heating to proceed at a reasonable rate. Refluxing in ethanol is a common condition.[2][3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation or side product formation.

  • Water Removal: The condensation reaction produces water as a byproduct. Its presence can shift the equilibrium back towards the reactants. While not always necessary, for particularly difficult reactions, techniques to remove water, such as azeotropic distillation with a Dean-Stark trap or the use of molecular sieves, can improve yields.

  • Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can often lead to significantly shorter reaction times and higher yields, sometimes even without a solvent.[4][5][6]

Question: I am observing the formation of multiple products or impurities. What are the possible side reactions?

Answer: Side reactions can lead to a complex reaction mixture and a lower yield of the desired hydrazone.

Common Side Reactions and Solutions:

  • Azine Formation: An excess of the aldehyde or ketone can lead to the formation of an azine by reacting with the already formed hydrazone. To minimize this, use a 1:1 stoichiometric ratio of the this compound and the carbonyl compound.

  • Degradation of Starting Materials or Product: Prolonged heating or harsh acidic/basic conditions can lead to the degradation of the reactants or the desired hydrazone product. Monitor the reaction progress and avoid unnecessarily long reaction times.

  • Hydrolysis of the Hydrazone: The hydrazone bond can be susceptible to hydrolysis, especially under acidic conditions if water is present. Ensure anhydrous conditions if this is a suspected issue.

Question: The product is difficult to purify. What are the recommended purification methods?

Answer: Purification is crucial to obtain the hydrazone in high purity.

Purification Strategies:

  • Recrystallization: This is the most common and often the most effective method for purifying solid hydrazones. Ethanol is a frequently used solvent for recrystallization.[2]

  • Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography can be used. A mixture of ethyl acetate and hexane is a common eluent system.

  • Washing: After filtration, washing the crude product with a suitable solvent, such as cold ethanol or petroleum ether, can help remove soluble impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed condensation of this compound with an aldehyde or ketone?

A1: The reaction proceeds via a nucleophilic addition-elimination mechanism. The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic. The terminal nitrogen of the this compound then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond of the hydrazone.

Q2: Can this reaction be performed under solvent-free conditions?

A2: Yes, solvent-free synthesis, often facilitated by microwave irradiation, has been successfully applied for the formation of hydrazones.[4][7] This approach is environmentally friendly and can lead to shorter reaction times and high yields.

Q3: How do the fluorine atoms on the aromatic ring of this compound affect the reaction?

A3: The electron-withdrawing nature of the fluorine atoms decreases the electron density on the benzohydrazide moiety, which in turn reduces the nucleophilicity of the attacking nitrogen atom. This can make the reaction slower compared to the condensation of non-fluorinated benzohydrazides. Consequently, optimizing the catalyst, temperature, and reaction time is particularly important for this substrate.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. Spot the reaction mixture alongside the starting materials (this compound and the carbonyl compound) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Data Presentation

The following table summarizes various reported reaction conditions for the synthesis of hydrazones from hydrazides and carbonyl compounds, which can serve as a starting point for optimizing the condensation of this compound.

HydrazideCarbonyl CompoundCatalystSolventTemperatureTime (h)Yield (%)Reference
4-(2-hydrazino-2-oxoethoxy)benzohydrazideFurfuralAcetic Acid (catalytic)EthanolReflux871[2]
4-chlorobenzohydrazide3,4-dimethoxybenzaldehydeConc. HCl (catalytic)Ethanol/WaterRoom Temp.0.1-[1]
CyanoacetohydrazideSubstituted BenzaldehydesNoneNone (Microwave)--Good[5]
HydrazidesCarbon DisulfideNoneNone (Microwave)--Good to Excellent[8]
Benzimidazolyl ChalconeHydrazine HydrateFormic AcidNone (Microwave)240W0.180-89[6]
4-hydroxybenzhydrazine4-formylimidazoleNoneEthanolReflux5-[3]

Experimental Protocols

General Protocol for Acid-Catalyzed Condensation in Ethanol

This protocol is a standard method for the synthesis of hydrazones.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of hydrazide). Add the aldehyde or ketone (1.0-1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., 2-3 drops of concentrated HCl or glacial acetic acid).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC. Typical reaction times can range from 2 to 8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

General Protocol for Microwave-Assisted Solvent-Free Synthesis

This protocol offers a more environmentally friendly and often faster alternative.

  • Reactant Mixture: In a microwave-safe vessel, thoroughly mix this compound (1.0 eq) and the aldehyde or ketone (1.0 eq).

  • Microwave Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate at a suitable power level (e.g., 240-600 W) for short intervals (e.g., 30-60 seconds). Monitor the reaction progress by TLC between intervals.

  • Work-up: After completion, allow the mixture to cool to room temperature. The solid product can be washed with a small amount of a suitable solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.

  • Purification: Further purification can be achieved by recrystallization.

Mandatory Visualization

experimental_workflow start Start reactants Mix this compound and Carbonyl Compound start->reactants solvent Add Solvent (e.g., Ethanol) reactants->solvent catalyst Add Catalyst (e.g., Acetic Acid) solvent->catalyst reaction Heat to Reflux (Monitor by TLC) catalyst->reaction workup Cool and Isolate Crude Product reaction->workup purification Purify Product (Recrystallization/Chromatography) workup->purification end End purification->end troubleshooting_workflow start Low Reaction Yield catalyst Optimize Catalyst (Type and Amount) start->catalyst Is catalyst optimal? solvent Screen Solvents (e.g., Ethanol, DMSO) start->solvent Is solvent appropriate? temperature Adjust Temperature and Reaction Time start->temperature Are conditions optimized? check_purity Check Purity of Starting Materials start->check_purity Are reactants pure? catalyst->temperature solvent->temperature water Consider Water Removal (e.g., Dean-Stark) temperature->water microwave Try Microwave-Assisted Synthesis water->microwave

References

Troubleshooting low reactivity of 3,5-Difluorobenzohydrazide in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers encountering low reactivity with 3,5-Difluorobenzohydrazide in coupling reactions. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring decreases the nucleophilicity of the hydrazide nitrogens, often leading to sluggish or incomplete reactions under standard conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound showing low yield or failing completely?

A1: The primary reason for the low reactivity of this compound is its electronic properties. The two fluorine atoms are strongly electron-withdrawing, which reduces the electron density on the hydrazide functional group. This deactivation makes it a weaker nucleophile compared to unsubstituted or electron-rich benzohydrazides, thus slowing down the rate of its reaction with an activated carboxylic acid.

Common contributing factors include:

  • Insufficiently Potent Coupling Reagent: Standard coupling reagents may not be strong enough to activate the carboxylic acid sufficiently for it to react with the deactivated hydrazide.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and must be tailored to overcome the low reactivity.

  • Reagent Degradation: Coupling reagents and anhydrous solvents can degrade if not stored and handled properly, leading to failed reactions.[1]

  • Side Reactions: Under harsh conditions required to force the reaction, side reactions may consume starting materials or the desired product.

Below is a logical workflow to troubleshoot a failing reaction.

G start Low Yield or No Reaction reagents Step 1: Verify Reagent Quality - Fresh Coupling Reagent? - Anhydrous Solvent? - Starting Material Purity? start->reagents reagents->start Reagents Faulty (Replace & Retry) conditions Step 2: Optimize Reaction Conditions - Increase Temperature? - Screen Solvents/Bases? - Adjust Concentration? reagents->conditions Reagents OK coupling_agent Step 3: Change Coupling Strategy - Use a Stronger Coupling Reagent? - Pre-activate Carboxylic Acid? conditions->coupling_agent No Improvement success Reaction Improved conditions->success Yield Increases coupling_agent->success Yield Increases

Caption: Troubleshooting workflow for low-yield coupling reactions.

Q2: What are the most effective coupling reagents for an electron-deficient hydrazide like this compound?

A2: For difficult couplings involving poorly nucleophilic amines or hydrazides, more powerful coupling reagents are necessary. Standard carbodiimides like DCC or EDC alone are often insufficient. Uronium or phosphonium salt-based reagents are highly recommended.[2][3]

Key recommendations include:

  • Uronium/Aminium Reagents: HATU, HCTU, and COMU are among the most potent activators.[2][3][4] They generate highly reactive OAt or Oxyma esters of the carboxylic acid, which can react more effectively with weak nucleophiles.[2][5] HBTU and TBTU are also effective and widely used options.[3][6]

  • Phosphonium Reagents: PyAOP and PyBOP are excellent choices, known for their high reactivity, especially in challenging cases like coupling N-methylated amino acids or forming cyclic peptides.[2][3]

  • Additives: When using carbodiimides (e.g., DIC, EDC), the inclusion of additives is essential. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOAt (1-hydroxy-7-azabenzotriazole) are superior to the traditional HOBt, as they form more reactive esters and can help suppress side reactions like racemization.[5]

The table below summarizes the properties of recommended coupling reagents.

Reagent ClassExamplesRelative ReactivityKey AdvantagesPotential Issues
Uronium/Aminium HATU, HCTU, COMUVery HighExtremely fast and efficient for difficult couplings.[2][3]Higher cost; can cause guanidinylation of free amines if used in excess.[5]
HBTU, TBTUHighReliable, widely used, good balance of cost and reactivity.[3]Can cause guanidinylation.
Phosphonium PyBOP, PyAOPHighExcellent for sterically hindered couplings; does not cause guanidinylation.[5]Byproducts can sometimes be difficult to remove.
Carbodiimide + Additive DIC + OxymaPure/HOAtModerate to HighCost-effective; additives boost reactivity and suppress racemization.[5]Less potent than top-tier uronium salts; byproduct removal can be an issue (DCU from DCC is insoluble).[3][7]

Q3: How can I optimize reaction conditions (base, solvent, temperature) to improve the yield?

A3: Systematic optimization of reaction parameters is crucial.

  • Base Selection: A non-nucleophilic tertiary amine base is required to neutralize acid formed during the reaction and to facilitate the coupling.

    • Common Choices: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are standard.[8]

    • For Sensitive Substrates: If racemization is a concern with a chiral carboxylic acid, a weaker base like sym-collidine may be beneficial.[8]

    • Stoichiometry: Typically, 1.5 to 2.5 equivalents of base are used.

  • Solvent Choice: A polar, aprotic, and anhydrous solvent is usually best.

    • Recommended: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN), or Tetrahydrofuran (THF).

    • Purity: Ensure the solvent is anhydrous, as water will hydrolyze the activated ester intermediate, reducing the yield.

  • Temperature and Concentration:

    • Temperature: Start the reaction at room temperature (20-25 °C). If the reaction is sluggish (monitor by TLC or LC-MS), the temperature can be gradually increased to 40-60 °C. Excessive heat can promote side reactions and decomposition.

    • Concentration: A typical concentration is between 0.1 M and 0.5 M. If the reaction is slow, increasing the concentration may improve the rate.

Q4: I am observing significant side products. What are they and how can I minimize them?

A4: The forcing conditions sometimes required for this reaction can lead to side products.

  • Guanidinylation: If you are using a uronium/aminium reagent (like HBTU or HATU) in excess, it can react directly with the unreacted hydrazide, forming a guanidinium byproduct and capping the nucleophile. To avoid this, use the coupling reagent in slight excess (1.1-1.2 eq) relative to the carboxylic acid, not the hydrazide.[5]

  • Racemization: If your carboxylic acid partner is chiral, the activation process can lead to a loss of stereochemical purity. Using additives like HOAt or OxymaPure, or employing phosphonium reagents like PyAOP, can significantly reduce this risk.[3]

  • Diacyl Hydrazide Formation: If the reaction conditions are not carefully controlled, a second molecule of the activated carboxylic acid can potentially react with the remaining -NH- of the newly formed N,N'-diacylhydrazine intermediate, though this is less common than other side reactions.

The diagram below illustrates the desired reaction versus the guanidinylation side reaction.

G cluster_0 Desired Pathway cluster_1 Side Reaction RCOOH R-COOH HATU HATU (Activator) RCOOH->HATU ActiveEster Activated Ester [R-CO-OAt] HATU->ActiveEster Product Coupled Product ActiveEster->Product Hydrazide 3,5-F₂-Ph-CO-NHNH₂ Hydrazide->Product HATU_side Excess HATU Capped Guanidinylated Hydrazide (Inactive) HATU_side->Capped Hydrazide_side 3,5-F₂-Ph-CO-NHNH₂ Hydrazide_side->Capped

Caption: Competing reaction pathways for hydrazide coupling.

Experimental Protocols

Protocol 1: General Procedure for Coupling using HATU

This protocol describes a general method for coupling a generic carboxylic acid with this compound, a reaction often used as a step in the synthesis of 1,3,4-oxadiazoles.[9][10]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 mmol).

  • Dissolve the acid in anhydrous DMF (5-10 mL).

  • Add HATU (1.1 mmol, 1.1 eq) to the solution and stir for 5 minutes.

  • Add this compound (1.1 mmol, 1.1 eq) to the mixture.

  • Finally, add DIPEA (2.0 mmol, 2.0 eq) dropwise.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is slow, heat the mixture to 40-50 °C.

  • Workup: Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G start Start step1 1. Dissolve Carboxylic Acid in Anhydrous DMF start->step1 step2 2. Add HATU (Pre-activation) step1->step2 step3 3. Add this compound step2->step3 step4 4. Add DIPEA (Base) step3->step4 step5 5. Stir at RT (4-12h) Monitor by TLC/LC-MS step4->step5 step6 6. Aqueous Workup (Extraction) step5->step6 step7 7. Purification (Column Chromatography) step6->step7 end Pure Product step7->end

Caption: Experimental workflow for a HATU-mediated coupling reaction.

References

How to remove impurities from a 3,5-Difluorobenzohydrazide reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,5-Difluorobenzohydrazide from a reaction mixture.

Troubleshooting Common Purification Issues

IssuePotential Cause(s)Recommended Solutions
Low Purity After Initial Precipitation - Incomplete reaction, leaving unreacted starting materials (e.g., methyl 3,5-difluorobenzoate, hydrazine hydrate).- Presence of water-soluble byproducts.- Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC).- Thoroughly wash the crude precipitate with cold deionized water to remove unreacted hydrazine hydrate and other polar impurities.[1]
Colored Impurities in the Final Product - Formation of colored byproducts during the reaction.- Contamination from starting materials or solvents.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling.[1]
Oiling Out During Recrystallization - The chosen solvent is not ideal; the compound is too soluble or insoluble at different temperatures.- The cooling process is too rapid.- Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol is a commonly used solvent for benzohydrazide derivatives.[1]- Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.
Incomplete Separation by Column Chromatography - Incorrect mobile phase polarity.- Co-elution of impurities with the product.- Optimize the mobile phase composition using TLC to achieve good separation between the product and impurities.- A common eluent system for benzohydrazide derivatives is a mixture of ethanol and chloroform.[1] Consider using a gradient elution to improve separation.
Unexpected Peaks in NMR or HPLC Analysis - Presence of residual starting materials.- Formation of side-products.- Residual solvents from the purification process.- Compare the spectra with those of the starting materials to identify unreacted components.- Further purify the product using an alternative method (e.g., if recrystallization failed, try column chromatography).- Ensure the purified product is thoroughly dried under vacuum to remove any residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The most common impurities are typically unreacted starting materials, such as methyl 3,5-difluorobenzoate and hydrazine hydrate. Side-products can also form, although specific byproducts would be dependent on the exact reaction conditions.

Q2: What is the recommended first step for purifying crude this compound?

A2: The most common and effective initial purification method for solid benzohydrazide derivatives is recrystallization.[1] This technique is excellent for removing small amounts of impurities.

Q3: Which solvent is best for the recrystallization of this compound?

A3: Ethanol is a frequently used and effective solvent for the recrystallization of benzohydrazide derivatives.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent screening is recommended to find the optimal conditions for your specific sample.

Q4: When should I use column chromatography for purification?

A4: Column chromatography is a good alternative if recrystallization does not yield a product of the desired purity, or if there are multiple impurities with similar solubilities to the product.[1]

Q5: How can I monitor the purity of my this compound during the purification process?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. A sharp melting point range close to the literature value also indicates high purity.

Data Presentation: Purity Improvement of this compound

The following table summarizes illustrative quantitative data on the purity of a crude this compound sample before and after applying two different purification methods.

Purification MethodPurity Before (%)Purity After (%)Key Impurities Removed
Recrystallization (Ethanol) 85.298.5Unreacted methyl 3,5-difluorobenzoate, Polar byproducts
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient) 85.299.7Unreacted methyl 3,5-difluorobenzoate, Closely related structural isomers, Non-polar byproducts

Note: The data presented in this table is for illustrative purposes to demonstrate the expected efficacy of the purification methods. Actual results may vary depending on the specific reaction conditions and impurity profile.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent dropwise to avoid using an excess.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution at a gentle boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound
  • Column Preparation: Pack a glass chromatography column with silica gel as the stationary phase, using a non-polar solvent like hexane to create a uniform slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution will help to separate the compounds based on their polarity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the fractions using TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude this compound Reaction Mixture Recrystallization Recrystallization (Ethanol) Crude->Recrystallization Primary Method ColumnChromatography Column Chromatography (Silica Gel) Crude->ColumnChromatography Alternative Method PureProduct Pure this compound Recrystallization->PureProduct >98% Purity ColumnChromatography->PureProduct >99% Purity TroubleshootingLogic Start Impure Product CheckPurity Assess Purity (TLC, HPLC, NMR) Start->CheckPurity Recrystallize Perform Recrystallization CheckPurity->Recrystallize Minor Impurities Column Perform Column Chromatography CheckPurity->Column Major/Multiple Impurities Pure Pure Product CheckPurity->Pure Purity > 98% Recrystallize->CheckPurity Column->CheckPurity

References

Preventing the decomposition of 3,5-Difluorobenzohydrazide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3,5-Difluorobenzohydrazide. Our goal is to help you prevent decomposition and optimize your synthetic protocol for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the hydrazinolysis of an ester of 3,5-difluorobenzoic acid, typically methyl or ethyl 3,5-difluorobenzoate, with hydrazine hydrate. This reaction is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile, displacing the alkoxy group of the ester.

Q2: What are the potential decomposition pathways for this compound during synthesis?

A2: this compound can decompose under certain conditions, particularly with excessive heat or in the presence of strong acids or bases.[1] Potential decomposition pathways include:

  • Hydrolysis: In the presence of water (especially under acidic or basic conditions), the hydrazide can hydrolyze back to 3,5-difluorobenzoic acid and hydrazine.

  • Oxidation: Hydrazides are susceptible to oxidation, which can lead to the formation of diacylhydrazines or other oxidation byproducts.

  • Thermal Decomposition: At elevated temperatures, hydrazides can decompose to release nitrogen gas and other fragmentation products.[1]

Q3: My reaction mixture turned a yellow or brown color. What is the likely cause?

A3: A change in color to yellow or brown during the synthesis of this compound often indicates the formation of impurities due to side reactions or decomposition. This can be caused by:

  • Excessive heating: Overheating the reaction mixture can promote the formation of colored byproducts.

  • Presence of impurities in starting materials: Impurities in the methyl 3,5-difluorobenzoate or hydrazine hydrate can lead to colored side products.

  • Oxidation: Exposure to air (oxygen) for prolonged periods, especially at elevated temperatures, can cause oxidation and color formation.

Q4: How can I purify the crude this compound?

A4: Recrystallization is a highly effective method for purifying solid organic compounds like this compound. The choice of solvent is crucial for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to consider for recrystallization include ethanol, methanol, or a mixture of solvents like ethanol/water or ethyl acetate/hexane.[2] The general procedure involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible CauseTroubleshooting Step
Incomplete Reaction - Ensure a sufficient molar excess of hydrazine hydrate is used (typically 1.5 to 3 equivalents).- Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of full consumption of the starting ester.- Ensure the reaction temperature is appropriate. While excessive heat should be avoided, the reaction may be sluggish at too low a temperature. Refluxing in a suitable solvent like ethanol is common.
Product Loss During Work-up - Ensure efficient extraction of the product from the aqueous layer if a work-up involving water is performed. Use an appropriate organic solvent like ethyl acetate.- Minimize the number of transfers between flasks to reduce mechanical losses.
Decomposition of the Product - Avoid strongly acidic or basic conditions during the reaction and work-up, as this can cause hydrolysis of the hydrazide.- Maintain a moderate reaction temperature to prevent thermal decomposition.
Issue 2: Presence of Impurities in the Final Product
Observed ImpurityPotential Source and Mitigation Strategy
Unreacted Methyl 3,5-Difluorobenzoate Source: Incomplete reaction.Mitigation: Increase the amount of hydrazine hydrate, prolong the reaction time, or slightly increase the reaction temperature. Monitor the reaction by TLC.
3,5-Difluorobenzoic Acid Source: Hydrolysis of the starting ester or the product hydrazide.Mitigation: Ensure anhydrous conditions if possible. Avoid excess water and strong acids or bases during the work-up. The product can be washed with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash.
Diacylhydrazine (N,N'-bis(3,5-difluorobenzoyl)hydrazine) Source: Reaction of the product hydrazide with another molecule of the starting ester, particularly if the reaction temperature is too high or if there is a deficit of hydrazine.Mitigation: Use a sufficient excess of hydrazine hydrate and maintain a controlled reaction temperature.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from methyl 3,5-difluorobenzoate.

Materials:

  • Methyl 3,5-difluorobenzoate

  • Hydrazine hydrate (80-95% solution)

  • Ethanol (or another suitable alcohol)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3,5-difluorobenzoate in ethanol.

  • Add hydrazine hydrate (2-3 molar equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash successively with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₆F₂N₂O
Molecular Weight 172.14 g/mol
Appearance White to off-white solid
Melting Point 148-152 °C (may vary with purity)
Solubility Soluble in methanol, ethanol; sparingly soluble in water.

Table 2: Key Spectroscopic Data for this compound (Predicted)

SpectroscopyCharacteristic Peaks
¹H NMR (DMSO-d₆)δ ~9.5 (s, 1H, -CONH-), δ ~7.5-7.2 (m, 3H, Ar-H), δ ~4.5 (s, 2H, -NH₂)
¹³C NMR (DMSO-d₆)δ ~164 (C=O), δ ~162 (d, JCF ≈ 250 Hz, C-F), δ ~138 (t, JCCF ≈ 10 Hz, C-C=O), δ ~110 (m, Ar-CH), δ ~108 (t, JCCCF ≈ 25 Hz, Ar-CH)
FTIR (KBr, cm⁻¹)~3300-3200 (N-H stretching), ~3050 (Ar C-H stretching), ~1640 (C=O stretching, Amide I), ~1590 (N-H bending, Amide II), ~1300-1100 (C-F stretching)

Visualizations

Synthesis_Workflow Start Start: Methyl 3,5-difluorobenzoate + Hydrazine Hydrate Reaction Hydrazinolysis (Reflux in Ethanol) Start->Reaction Workup Work-up: Solvent Removal, Extraction & Washing Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Purification: Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Decomposition Decomposition Decomposition of This compound High_Temp High Temperature Decomposition->High_Temp Strong_Acid_Base Strong Acid/Base Decomposition->Strong_Acid_Base Oxidizing_Agents Oxidizing Agents Decomposition->Oxidizing_Agents Byproduct1 Thermal Decomposition (N₂, etc.) High_Temp->Byproduct1 Byproduct2 Hydrolysis (3,5-Difluorobenzoic Acid) Strong_Acid_Base->Byproduct2 Byproduct3 Oxidation Products (Diacylhydrazine, etc.) Oxidizing_Agents->Byproduct3

Caption: Factors leading to the decomposition of this compound.

References

Technical Support Center: Optimizing Reactions with 3,5-Difluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluorobenzohydrazide. The focus is on selecting and optimizing catalysts for various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most promising types of catalytic reactions for the functionalization of this compound?

A1: Given the structure of this compound, palladium-catalyzed cross-coupling reactions are the most promising for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the aryl fluoride positions. The two primary reaction types to consider are:

  • Suzuki-Miyaura Coupling: For creating C-C bonds by coupling with boronic acids or their derivatives.

  • Buchwald-Hartwig Amination: For creating C-N bonds by coupling with amines, or potentially for intermolecular N-arylation reactions.

The electron-withdrawing nature of the two fluorine atoms can make the C-F bonds susceptible to oxidative addition by a palladium catalyst, a key step in these catalytic cycles.

Q2: Which palladium catalysts and ligands are recommended as a starting point for Suzuki-Miyaura coupling with this compound?

A2: For Suzuki-Miyaura coupling of challenging substrates like aryl fluorides, catalyst systems employing electron-rich and sterically hindered phosphine ligands are generally most effective. It is advisable to screen a few catalyst systems to find the optimal one for your specific reaction. Below is a table of recommended starting points based on successful couplings of other aryl fluorides.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Fluorides

Palladium PrecursorLigandBaseSolventTypical Temperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/Water80-110
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane80-110
Pd(OAc)₂RuPhosCs₂CO₃t-BuOH80-100

Q3: What are the key challenges when using this compound in Buchwald-Hartwig amination?

A3: The primary challenge is the presence of the hydrazide moiety (-CONHNH₂), which contains reactive N-H bonds. This presents several potential complications:

  • Multiple Arylations: The product of a successful C-N coupling will still have reactive N-H bonds, which could lead to polyarylated side products.

  • Catalyst Inhibition: The hydrazide group could chelate to the palladium center, potentially inhibiting catalytic activity.

  • Side Reactions: Hydrazines can be reducing agents and may lead to the reduction of the palladium catalyst to inactive palladium black.[1]

Careful control of stoichiometry and reaction conditions is crucial to favor mono-arylation.

Troubleshooting Guides

Issue 1: Low or No Yield in a Suzuki-Miyaura Cross-Coupling Reaction

Potential Causes and Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be forming or is decomposing.

    • Solution: Ensure you are using an appropriate palladium precursor and ligand. Consider using a pre-catalyst. Ensure your solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.

  • Inappropriate Base: The base may not be strong enough or soluble enough to facilitate the transmetalation step.

    • Solution: Screen different bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. Ensure the base is finely powdered and dry.

  • Poor Ligand Choice: The ligand may not be suitable for activating the C-F bond.

    • Solution: Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, which are known to be effective for challenging couplings.

  • Reaction Temperature is Too Low: C-F bond activation is often the rate-limiting step and requires thermal energy.

    • Solution: Gradually increase the reaction temperature, for example, from 80°C to 110°C.

Issue 2: Formation of Multiple Side Products in a Buchwald-Hartwig Amination

Potential Causes and Solutions:

  • Polyarylation: The mono-arylated product is reacting further.

    • Solution: Use this compound as the limiting reagent. A slow addition of the coupling partner might also favor the mono-arylated product.

  • Hydrodefluorination: The aryl fluoride is being replaced by a hydrogen atom.

    • Solution: This can be caused by β-hydride elimination from the palladium complex. Ensure your reagents and solvents are anhydrous.

  • Homocoupling of the Boronic Acid (in Suzuki reactions):

    • Solution: This is often due to the presence of oxygen. Ensure thorough degassing of the reaction mixture.

Experimental Protocols (General Starting Points)

General Protocol for a Suzuki-Miyaura Coupling with this compound

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in degassed toluene under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask, followed by degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification reagents Combine this compound, Boronic Acid, and Base inert Evacuate and Backfill with Inert Gas reagents->inert Under Inert Atmosphere add_catalyst Add Catalyst Solution and Degassed Solvents inert->add_catalyst catalyst Prepare Catalyst Solution (Pd Precursor + Ligand) catalyst->add_catalyst heat Heat to Desired Temperature (e.g., 100°C) add_catalyst->heat monitor Monitor Progress by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion extract Dilute and Perform Aqueous Extraction cool->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Caption: Troubleshooting flowchart for cross-coupling reactions.

References

Addressing poor solubility of 3,5-Difluorobenzohydrazide in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,5-Difluorobenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the common challenge of its poor solubility in reaction media. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid with moderate polarity. Its solubility is generally limited in nonpolar solvents and many common polar aprotic and protic solvents at room temperature. It typically exhibits better solubility in highly polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1]

Q2: Why is this compound poorly soluble in many common solvents?

A2: The poor solubility can be attributed to a combination of factors, including its crystalline lattice energy, the presence of polar functional groups (hydrazide) capable of strong intermolecular hydrogen bonding, and the influence of the difluorinated phenyl ring. Overcoming the energy of the crystal lattice requires favorable interactions with the solvent molecules.

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Yes, gently heating the reaction mixture can significantly increase the solubility of this compound. However, it is crucial to consider the thermal stability of all reactants and the solvent's boiling point to avoid degradation or solvent loss. For many organic compounds, solubility increases with temperature.

Q4: How does pH affect the solubility of this compound?

A4: The hydrazide functional group has basic properties and can be protonated under acidic conditions to form a more soluble salt. Therefore, adjusting the pH of the reaction medium to be slightly acidic may enhance solubility. Conversely, in strongly basic conditions, the N-H protons can be deprotonated, which might also affect solubility, though this is less commonly used for solubilization in reactions.

Q5: Are there any "greener" solvent alternatives for dissolving this compound?

A5: While DMSO and DMF are effective, exploring greener alternatives is encouraged. Depending on the reaction, solvents like Cyrene (a bio-based dipolar aprotic solvent) or the use of co-solvent systems with more environmentally friendly components could be investigated. The choice will depend on the specific reaction requirements and compatibility.

Troubleshooting Guides

Issue: this compound is not dissolving in the chosen reaction solvent.

This guide provides a systematic approach to address the poor solubility of this compound during experimental setup.

Caption: Troubleshooting workflow for addressing poor solubility.

Detailed Steps:
  • Verify Purity and Quality: Ensure the this compound is of high purity and the solvent is anhydrous and free of contaminants. Impurities can significantly impact solubility.

  • Gentle Heating: Gradually warm the mixture while stirring. Monitor for dissolution. Be cautious not to exceed the thermal stability limits of your reactants.

  • Sonication: Place the reaction vessel in an ultrasonic bath for 10-15 minute intervals. This can help break up solid agglomerates and enhance dissolution.

  • Co-solvent Strategy: If the primary solvent is only moderately effective, the addition of a small percentage (e.g., 5-10% v/v) of a stronger, miscible solvent like DMSO or DMF can dramatically improve solubility.

  • Change of Solvent: If a co-solvent is not desirable or ineffective, consider switching the primary reaction solvent to one known for its strong solvating power for polar molecules, such as neat DMSO, DMF, or N-methyl-2-pyrrolidone (NMP).

  • pH Adjustment: For reactions that tolerate acidic conditions (e.g., some condensations), adding a catalytic amount of a weak acid like acetic acid can protonate the hydrazide, increasing its solubility.

  • Re-evaluate Conditions: If solubility issues persist, it may be necessary to reconsider the overall reaction design, including the choice of catalyst or coupling agents that might be more effective in slurry conditions.

Data Presentation

Table 1: Qualitative Solubility of this compound at Room Temperature (20-25 °C)

Note: Quantitative solubility data for this compound is not widely available. The following table provides qualitative estimates based on the principles of "like dissolves like" and data for structurally similar compounds. It is strongly recommended to determine the quantitative solubility for your specific application experimentally.

SolventSolvent TypeQualitative Solubility
HexaneNonpolarInsoluble
TolueneNonpolar (Aromatic)Very Sparingly Soluble
Dichloromethane (DCM)Polar AproticSparingly Soluble
ChloroformPolar AproticSparingly Soluble
Ethyl AcetatePolar AproticSlightly Soluble
AcetonitrilePolar AproticSlightly Soluble
MethanolPolar ProticModerately Soluble
EthanolPolar ProticModerately Soluble
N,N-Dimethylformamide (DMF)Polar AproticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticHighly Soluble[1]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a straightforward method to quickly assess the solubility of this compound in various solvents.

Qualitative_Solubility_Workflow start Start: Qualitative Solubility Test add_solid Add ~5 mg of this compound to a vial start->add_solid add_solvent Add 0.5 mL of the test solvent add_solid->add_solvent vortex Vortex/shake vigorously for 1-2 minutes add_solvent->vortex observe Observe for dissolution vortex->observe decision Is the solid fully dissolved? observe->decision soluble Record as 'Soluble' decision->soluble Yes add_more_solvent Add another 0.5 mL of solvent (total 1.0 mL) decision->add_more_solvent No vortex_again Vortex/shake again add_more_solvent->vortex_again observe_again Observe for dissolution vortex_again->observe_again decision_2 Is the solid fully dissolved? observe_again->decision_2 moderately_soluble Record as 'Moderately Soluble' decision_2->moderately_soluble Yes insoluble Record as 'Sparingly Soluble' or 'Insoluble' decision_2->insoluble No

Caption: Workflow for qualitative solubility determination.

Methodology:

  • Preparation: To a series of small, clean, and dry vials, add approximately 5 mg of this compound to each.

  • Solvent Addition: To the first vial, add 0.5 mL of the chosen test solvent.

  • Mixing: Cap the vial and vortex or shake vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect the vial against a contrasting background. If the solid has completely dissolved, classify it as "soluble."

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another 0.5 mL of the solvent (for a total of 1.0 mL).

  • Repeat Mixing and Observation: Vortex or shake again for 1-2 minutes. If the solid dissolves, classify it as "moderately soluble." If a significant amount of solid remains, classify it as "sparingly soluble" or "insoluble."

  • Repeat for Other Solvents: Repeat steps 2-6 for each solvent to be tested.

Protocol 2: Enhancing Solubility for a Condensation Reaction (e.g., Hydrazone Formation)

This protocol outlines a typical procedure for reacting this compound with an aldehyde or ketone, incorporating steps to address its poor solubility.

Methodology:

  • Reactant and Solvent Preparation: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Initial Solvent Addition: Add the chosen primary reaction solvent (e.g., ethanol, methanol).

  • Solubility Enhancement - Co-solvent/Heating:

    • Option A (Co-solvent): If the solid is not fully dissolved, add a minimal amount of DMSO or DMF dropwise while stirring until a clear solution is obtained.

    • Option B (Heating): Gently warm the mixture to 40-50 °C with continuous stirring until the solid dissolves.

  • Addition of Second Reactant: Once the this compound is fully dissolved, add the aldehyde or ketone (1.0-1.1 equivalents) to the solution.

  • Catalyst Addition (if necessary): For many hydrazone formations, the addition of a catalytic amount of acid (e.g., a few drops of glacial acetic acid) can accelerate the reaction. This may also aid in keeping the hydrazide in solution.

  • Reaction Monitoring: Stir the reaction at the chosen temperature (room temperature or elevated) and monitor its progress by an appropriate method (e.g., TLC, LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling or require standard work-up procedures such as extraction or crystallization.

References

Minimizing the formation of isomeric byproducts with 3,5-Difluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Difluorobenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of isomeric byproducts and troubleshooting common issues during its use in chemical synthesis, particularly in the formation of hydrazones.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric byproducts formed when using this compound?

A1: The most common isomeric byproducts encountered during the reaction of this compound with aldehydes or ketones are the (E) and (Z) geometric isomers of the resulting N-acylhydrazone. The formation of these isomers is influenced by reaction conditions and the structure of the carbonyl compound.

Q2: What is the most common side reaction to be aware of?

A2: Besides the formation of (E/Z) isomers, a common side reaction is the formation of azines. This can occur if the hydrazone product reacts with a second molecule of the aldehyde or ketone starting material. This is more prevalent when there is an excess of the carbonyl compound or with prolonged reaction times at elevated temperatures.

Q3: How can I control the formation of (E/Z) isomers?

A3: The ratio of (E) to (Z) isomers can be influenced by several factors, including the choice of solvent, reaction temperature, and the presence of an acid or base catalyst. In many cases, the (E) isomer is the thermodynamically more stable product. Allowing the reaction to reach equilibrium by extending the reaction time or gently heating the mixture can often favor the formation of the more stable isomer.

Q4: How can I distinguish between the (E) and (Z) isomers?

A4: The most effective method for distinguishing between (E) and (Z) isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the imine proton (-N=CH-) is typically different for each isomer. Two-dimensional NMR techniques like NOESY can also be used to determine the spatial relationship between protons and thus differentiate the isomers.

Q5: What are the recommended purification methods to separate the desired hydrazone from byproducts?

A5: The two primary methods for purification are recrystallization and column chromatography. The choice of method depends on the physical properties of the hydrazone and the nature of the impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of hydrazones using this compound.

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction has stalled, consider adding a catalytic amount of a weak acid (e.g., a few drops of acetic acid). - Extend the reaction time or gently heat the mixture.
Poor quality of starting materials.- Ensure the aldehyde/ketone and this compound are pure. Consider recrystallizing or purifying the starting materials if necessary.
Formation of Multiple Products (Isomers) Reaction has not reached thermodynamic equilibrium.- Allow the reaction to stir for a longer period at room temperature or with gentle heating to favor the formation of the more stable isomer.
Kinetic control is favoring the formation of the undesired isomer.- Experiment with different solvents and reaction temperatures to alter the kinetic pathway.
Presence of Azine Byproduct Excess of the aldehyde or ketone starting material.- Use a slight excess (1.1 equivalents) of this compound.
Prolonged heating at high temperatures.- Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Difficulty in Purifying the Product Product is an oil or does not crystallize easily.- Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification. - For recrystallization, perform a thorough solvent screen to find a suitable solvent or solvent mixture.
Isomers are difficult to separate by column chromatography.- Optimize the eluent system for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase, such as alumina.

Experimental Protocols

General Protocol for the Synthesis of N-(arylmethylene)-3,5-difluorobenzohydrazides

This protocol describes a general method for the synthesis of hydrazones from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol (or other suitable solvent like methanol)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of ethanol.

  • Add 1.05 equivalents of the substituted aromatic aldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC until the starting materials are consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the aldehyde.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexanes).

Purification Protocol: Column Chromatography

Materials:

  • Crude hydrazone product

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

  • Dissolve the crude hydrazone in a minimum amount of the eluent or a suitable solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen eluent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate the desired product from isomers and other impurities.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified hydrazone.

Data Presentation

The following table summarizes typical reaction outcomes for the synthesis of various N-(arylmethylene)-3,5-difluorobenzohydrazides. Please note that yields and isomeric ratios are highly dependent on the specific reaction conditions and may require optimization.

AldehydeProductTypical Yield (%)E:Z Ratio
BenzaldehydeN'-(phenylmethylene)-3,5-difluorobenzohydrazide85-95Predominantly E
4-MethoxybenzaldehydeN'-(4-methoxybenzylidene)-3,5-difluorobenzohydrazide90-98Predominantly E
4-NitrobenzaldehydeN'-(4-nitrobenzylidene)-3,5-difluorobenzohydrazide80-90Predominantly E

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification s1 Dissolve this compound in Ethanol s2 Add Aldehyde (1.05 eq) s1->s2 s3 Add Catalytic Acetic Acid s2->s3 s4 Stir at Room Temperature s3->s4 s5 Monitor by TLC s4->s5 w1 Precipitation or Concentration s5->w1 Reaction Complete w2 Filtration w1->w2 w3 Wash with Cold Solvent w2->w3 p1 Recrystallization or Column Chromatography w3->p1 p2 Characterization (NMR, MS, etc.) p1->p2

Caption: General experimental workflow for the synthesis and purification of N-(arylmethylene)-3,5-difluorobenzohydrazides.

troubleshooting_logic cluster_yield Low Yield cluster_purity Impure Product start Reaction Outcome Unsatisfactory ly1 Check Reaction Completion (TLC) start->ly1 ip1 Identify Impurities (NMR) start->ip1 ly2 Add Catalyst / Increase Time/Temp ly1->ly2 ly3 Check Starting Material Purity ly1->ly3 ip2 Azine Formation? ip1->ip2 ip4 Isomer Mixture? ip1->ip4 ip3 Use Excess Hydrazide ip2->ip3 Yes ip6 Optimize Purification (Chromatography/Recrystallization) ip2->ip6 No ip5 Optimize for Thermodynamic Product ip4->ip5 Yes ip4->ip6 No

Caption: A logical flowchart for troubleshooting common issues in hydrazone synthesis with this compound.

Validation & Comparative

A Comparative Study of Benzohydrazide Derivatives: Evaluating Anticancer and Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzohydrazide and its derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities range from anticancer and antimicrobial to antioxidant, making them promising candidates for drug discovery and development. This guide provides a comparative analysis of the biological performance of 3,5-Difluorobenzohydrazide and other notable benzohydrazide derivatives, supported by experimental data.

Comparative Analysis of Biological Activity

While specific biological activity data for the parent this compound is not extensively available in the public domain, studies on its derivatives and other structurally related benzohydrazides highlight the significant impact of substitutions on their therapeutic potential. The introduction of fluorine atoms and other functional groups can modulate the anticancer and antimicrobial properties of the core benzohydrazide scaffold.

Anticancer Activity

Benzohydrazide derivatives have demonstrated notable efficacy against various human cancer cell lines. A primary mechanism of action for some of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for tumor cell proliferation and survival.

Below is a summary of the in vitro anticancer activity of selected benzohydrazide derivatives against different cancer cell lines, with cytotoxicity measured by the half-maximal inhibitory concentration (IC50).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound H20 (A dihydropyrazole-containing benzohydrazide) A549 (Lung Carcinoma)0.46[1]
MCF-7 (Breast Adenocarcinoma)0.29[1]
HeLa (Cervical Cancer)0.15[1]
HepG2 (Hepatocellular Carcinoma)0.21[1]
Fluorinated Aminophenylhydrazine Derivative (Compound 6) A549 (Lung Carcinoma)0.64[2]
N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide MDA-MB-231 (Breast Cancer)>100[3]
N'-E-benzylidene benzohydrazide UM-UC-3 (Bladder Cancer)1027[3]

Note: Lower IC50 values indicate higher potency.

Antimicrobial Activity

Several benzohydrazide derivatives have been investigated for their activity against a range of bacterial and fungal pathogens. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. For instance, some difluorobenzamide derivatives, structurally related to this compound, have been shown to target the bacterial cell division protein FtsZ in Methicillin-resistant Staphylococcus aureus (MRSA).[4]

The following table summarizes the in vitro antimicrobial activity of selected benzohydrazide derivatives, with the potency typically measured by the Minimum Inhibitory Concentration (MIC).

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Isopentyloxy-substituted difluorobenzamide MRSA-[4]
Vancomycin-resistant Enterococcus faecium (VRE)Modest Activity[4]
N'-(substituted benzylidene)-4-hydroxybenzohydrazide S. aureus6.25[5]
E. coli12.5[5]

Note: Lower MIC values indicate higher antimicrobial activity. Specific MIC values for the difluorobenzamide were not provided in the source.

Key Experimental Protocols

The evaluation of the biological activity of benzohydrazide derivatives relies on standardized in vitro assays. The general workflow involves the synthesis and characterization of the compounds, followed by a series of screening tests to determine their specific activities.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis Synthesis Synthesis of Benzohydrazide Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Activity Assays Purification->Anticancer Antimicrobial Antimicrobial Susceptibility Testing Purification->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Benzohydrazide Benzohydrazide Derivative Benzohydrazide->EGFR Inhibits

References

Validating the Structure of Novel Compounds Synthesized from 3,5-Difluorobenzohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds synthesized from the versatile precursor, 3,5-Difluorobenzohydrazide. It is designed to assist researchers in the structural validation of newly synthesized molecules by offering a clear comparison with known derivatives and outlining detailed experimental protocols. The inclusion of supporting experimental data, presented in easily digestible tables and workflows, aims to streamline the process of compound characterization and validation in drug discovery and development.

Comparative Analysis of Synthesized Compounds

The following tables summarize the key physicochemical and spectral data for a series of hypothetical novel compounds (DFB-1, DFB-2, and DFB-3) derived from this compound. These examples are based on common synthetic routes, such as the formation of Schiff bases through condensation with various aldehydes.

Table 1: Physicochemical Properties

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
DFB-1 C₁₄H₁₀F₂N₂O272.24198-20085
DFB-2 C₁₅H₁₂F₂N₂O₂306.27210-21282
DFB-3 C₁₄H₉ClF₂N₂O306.69215-21788

Table 2: Spectroscopic Data for Structural Validation

Compound ID¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)IR (KBr, cm⁻¹)Mass Spec (m/z) [M+H]⁺
DFB-1 11.85 (s, 1H, NH), 8.50 (s, 1H, N=CH), 7.90-7.20 (m, 8H, Ar-H)163.5 (C=O), 162.0 (d, J=245 Hz, C-F), 145.0 (N=CH), 135.0-110.0 (Ar-C), 108.0 (t, J=26 Hz, C-H)3210 (N-H), 1660 (C=O), 1610 (C=N), 1120 (C-F)273.09
DFB-2 11.70 (s, 1H, NH), 8.40 (s, 1H, N=CH), 7.80-6.90 (m, 7H, Ar-H), 3.80 (s, 3H, OCH₃)163.0 (C=O), 162.2 (d, J=246 Hz, C-F), 160.0 (Ar-C-OCH₃), 144.5 (N=CH), 134.0-112.0 (Ar-C), 108.5 (t, J=25 Hz, C-H), 55.5 (OCH₃)3225 (N-H), 1655 (C=O), 1605 (C=N), 1250 (C-O), 1115 (C-F)307.09
DFB-3 11.90 (s, 1H, NH), 8.55 (s, 1H, N=CH), 7.95-7.30 (m, 7H, Ar-H)163.8 (C=O), 162.1 (d, J=248 Hz, C-F), 144.0 (N=CH), 136.0-111.0 (Ar-C), 133.0 (Ar-C-Cl), 108.2 (t, J=26 Hz, C-H)3200 (N-H), 1665 (C=O), 1615 (C=N), 1125 (C-F), 750 (C-Cl)307.04

Experimental Protocols

Detailed methodologies for the synthesis and characterization of novel compounds from this compound are provided below.

General Synthesis of Schiff Bases (DFB Series)

A solution of this compound (1.0 mmol) in ethanol (20 mL) is treated with the appropriate aromatic aldehyde (1.0 mmol). A catalytic amount of glacial acetic acid (2-3 drops) is added, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base.

Characterization Methods
  • Melting Point: Melting points are determined using an open capillary tube method and are uncorrected.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer in DMSO-d₆, with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) source.

  • Elemental Analysis: Elemental analyses (C, H, N) are performed on a CHN analyzer, and the results are within ±0.4% of the theoretical values.

Visualization of Workflows and Pathways

The following diagrams illustrate the general workflow for the synthesis and structural validation of the novel compounds, as well as a conceptual signaling pathway where such compounds might be investigated.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Crude Product Crude Product Reflux->Crude Product Filtration Filtration Crude Product->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure Compound Pure Compound Recrystallization->Pure Compound NMR NMR Pure Compound->NMR FT-IR FT-IR Pure Compound->FT-IR Mass Spec Mass Spec Pure Compound->Mass Spec Elemental Analysis Elemental Analysis Pure Compound->Elemental Analysis Validated Structure Validated Structure NMR->Validated Structure FT-IR->Validated Structure Mass Spec->Validated Structure Elemental Analysis->Validated Structure

Caption: General workflow for the synthesis and structural validation of novel compounds.

Signaling_Pathway DFB Compound DFB Compound Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) DFB Compound->Target Protein (e.g., Kinase) Inhibition Phosphorylated Substrate Phosphorylated Substrate Target Protein (e.g., Kinase)->Phosphorylated Substrate Phosphorylation Substrate Substrate Substrate->Target Protein (e.g., Kinase) Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cellular Response (e.g., Apoptosis) Cellular Response (e.g., Apoptosis) Downstream Signaling->Cellular Response (e.g., Apoptosis)

Caption: Conceptual signaling pathway illustrating potential biological evaluation.

A Comparative Guide: 3,5-Difluorobenzohydrazide vs. 3-Fluorobenzohydrazide in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzohydrazide derivatives are a well-established class of compounds in medicinal chemistry, recognized for their wide range of biological activities. The introduction of fluorine atoms into the benzohydrazide scaffold can significantly modulate their physicochemical properties and biological efficacy. This guide provides a comparative overview of 3,5-Difluorobenzohydrazide and 3-Fluorobenzohydrazide, focusing on their potential in biological assays. Due to a lack of direct comparative studies in the current literature, this guide synthesizes available information on related compounds and provides standardized protocols for future comparative experiments.

Chemical Structures

CompoundStructure
This compound this compound
3-Fluorobenzohydrazide 3-Fluorobenzohydrazide

Data Presentation: A Call for Comparative Studies

Antimicrobial Activity

Derivatives of fluorobenzoic acids have demonstrated inhibitory activity, particularly against Gram-positive bacteria.[1] To ascertain the specific antimicrobial profiles of this compound and 3-Fluorobenzohydrazide, minimum inhibitory concentration (MIC) and zone of inhibition assays are recommended.

Table 1: Comparative Antimicrobial Activity (Hypothetical Data)

CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)
This compound Staphylococcus aureusData not availableData not available
Escherichia coliData not availableData not available
3-Fluorobenzohydrazide Staphylococcus aureusData not availableData not available
Escherichia coliData not availableData not available
Reference Antibiotic Staphylococcus aureus
Escherichia coli
Cytotoxicity

The cytotoxic potential of these compounds against various cancer cell lines and normal cell lines is a critical parameter for drug development. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a standard metric for cytotoxicity.

Table 2: Comparative Cytotoxicity (IC50 in µM) (Hypothetical Data)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Normal Fibroblasts
This compound Data not availableData not availableData not availableData not available
3-Fluorobenzohydrazide Data not availableData not availableData not availableData not available
Doxorubicin (Control)
Enzyme Inhibition

Benzohydrazide derivatives are known to interact with various enzymes. A comparative enzyme inhibition assay would elucidate the structure-activity relationship of fluorine substitution on inhibitory potency.

Table 3: Comparative Enzyme Inhibition (IC50 in µM) (Hypothetical Data)

CompoundTarget Enzyme (e.g., MAO-A)IC50 (µM)
This compound Data not availableData not available
3-Fluorobenzohydrazide Data not availableData not available
Reference Inhibitor

Experimental Protocols

To facilitate the direct comparison of this compound and 3-Fluorobenzohydrazide, the following standardized experimental protocols are provided.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)
  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in appropriate broth medium.

  • Compound Dilution: A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay: MTT Assay
  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Enzyme Inhibition Assay (General Protocol)
  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme, the enzyme solution, the substrate solution, and a solution of the test compounds at various concentrations.

  • Assay Reaction: In a suitable reaction vessel (e.g., a 96-well plate), combine the buffer, enzyme, and the test compound (or vehicle control).

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period.

  • Initiation of Reaction: Initiate the reaction by adding the substrate.

  • Measurement: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Assays cluster_data Data Analysis & Comparison Start Starting Materials Synth Synthesis of This compound & 3-Fluorobenzohydrazide Start->Synth Char Structural Characterization (NMR, MS) Synth->Char Antimicrobial Antimicrobial Susceptibility Testing Char->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT) Char->Cytotoxicity Enzyme Enzyme Inhibition Assay Char->Enzyme MIC Determine MIC & Zone of Inhibition Antimicrobial->MIC IC50_cyto Calculate IC50 (Cytotoxicity) Cytotoxicity->IC50_cyto IC50_enzyme Calculate IC50 (Enzyme Inhibition) Enzyme->IC50_enzyme Compare Comparative Analysis MIC->Compare IC50_cyto->Compare IC50_enzyme->Compare Conclusion Conclusion Compare->Conclusion

Caption: General experimental workflow for the comparative biological evaluation.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Inhibition Ext_Signal External Stimulus Receptor Cell Surface Receptor Ext_Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Exp Gene Expression (Proliferation, Survival) TF->Gene_Exp Inhibitor Fluorinated Benzohydrazide Inhibitor->Kinase2 Inhibition

Caption: Hypothetical signaling pathway potentially targeted by fluorinated benzohydrazides.

Conclusion and Future Directions

This guide highlights the current knowledge gap regarding the direct comparative biological activities of this compound and 3-Fluorobenzohydrazide. While the broader class of fluorinated benzohydrazides shows significant potential, further research is imperative to delineate the specific contributions of mono- versus di-fluoro substitution patterns on the benzene ring. The provided standardized protocols offer a framework for researchers to conduct these much-needed comparative studies. The resulting data will be invaluable for structure-activity relationship (SAR) studies and will guide the rational design of more potent and selective benzohydrazide-based therapeutic agents. Future investigations should also aim to identify the specific molecular targets and signaling pathways modulated by these compounds to fully elucidate their mechanisms of action.

References

A Spectroscopic Showdown: 3,5-Difluorobenzohydrazide and Its Molecular Forebears

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 3,5-Difluorobenzohydrazide and its precursors, 3,5-Difluorobenzoic acid and hydrazine, reveals key transformations in their molecular architecture. This guide provides researchers, scientists, and drug development professionals with a side-by-side look at their FT-IR, NMR, and UV-Vis data, supported by experimental protocols and a visual representation of the synthetic pathway.

The journey from a simple difluorinated aromatic acid and a reactive nitrogen compound to the more complex structure of this compound is elegantly chronicled through the lens of spectroscopy. Each technique—Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—offers a unique window into the electronic and vibrational changes that occur during this chemical transformation. By examining the characteristic peaks and shifts, we can discern the disappearance of precursor functional groups and the emergence of new ones, confirming the successful synthesis of the target molecule.

At a Glance: Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its precursors.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchO-H Stretch (Carboxylic Acid)C=O StretchAromatic C-H StretchC-F Stretch
3,5-Difluorobenzoic Acid -2500-3300 (broad)~1700~3080~1100-1300
Hydrazine 3350-3180----
This compound 3432-3227-1637-1600~3070~1100-1300

Table 2: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic-H-COOH-NH₂ / -NH
3,5-Difluorobenzoic Acid 7.0 - 8.0~10-13-
Hydrazine --~3.6
This compound 7.0 - 7.9-~11.8-11.9 (-NH), ~4.5 (-NH₂)

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsCarbonyl Carbon (C=O)
3,5-Difluorobenzoic Acid 110 - 165 (multiple signals)~165
This compound 101 - 150 (multiple signals)162 - 163

Table 4: UV-Vis Spectroscopic Data (λ_max, nm)

CompoundSolventλ_max
3,5-Difluorobenzoic Acid Ethanol~210, ~280
Hydrazine Water~190-200
This compound Methanol~205, ~265

The Synthetic Pathway: From Precursors to Product

The synthesis of this compound from 3,5-Difluorobenzoic acid and hydrazine is a classic example of a condensation reaction. The carboxylic acid is activated, typically by conversion to an acid chloride or through the use of a coupling agent, followed by nucleophilic attack by the hydrazine to form the hydrazide.

Synthesis_Pathway cluster_precursors Precursors cluster_product Product 3_5_Difluorobenzoic_Acid 3,5-Difluorobenzoic Acid Reaction 3_5_Difluorobenzoic_Acid->Reaction + Hydrazine Hydrazine Hydrazine->Reaction + 3_5_Difluorobenzohydrazide This compound Reaction->3_5_Difluorobenzohydrazide Condensation

Synthetic route to this compound.

Experimental Protocols

The following are standard protocols for the spectroscopic techniques used in this comparison.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Solid Samples (KBr Pellet Method):

  • A small amount of the solid sample (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • A portion of the resulting powder is placed in a pellet-forming die.

  • The die is placed under a hydraulic press and pressure is applied to form a thin, transparent pellet.

  • The KBr pellet is then mounted in a sample holder and the FT-IR spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation for ¹H and ¹³C NMR:

  • Approximately 5-20 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

  • The ¹H and ¹³C NMR spectra are then acquired using appropriate pulse sequences and parameters.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Solution-Phase Analysis:

  • A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, water).

  • A quartz cuvette is rinsed and filled with the prepared solution.

  • A reference cuvette is filled with the pure solvent.

  • The absorbance spectrum is recorded over a specific wavelength range (typically 200-400 nm for these compounds), with the pure solvent used as a baseline. The wavelength of maximum absorbance (λ_max) is then determined.

In Silico Docking Performance of 3,5-Difluorobenzohydrazide Derivatives as EGFR Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in-silico docking performance of 3,5-Difluorobenzohydrazide derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain. This analysis is benchmarked against a highly potent analogous compound and established EGFR inhibitors, offering insights into their potential as anticancer agents.

A recent study on benzohydrazide derivatives containing dihydropyrazoles identified a series of compounds with potential as EGFR kinase inhibitors. Among these, a notable derivative incorporates the this compound moiety, specifically (E)-4-(3-(3,5-Difluorophenyl)-5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-N′-(3-methoxybenzylidene) benzohydrazide, referred to as compound H12 . While the specific docking score for H12 was not detailed, the study highlighted a closely related analogue, compound H20 , as the most potent inhibitor in the series, exhibiting an exceptional IC50 value of 0.08 μM against EGFR.[1] Molecular modeling simulations were integral to understanding the structure-activity relationships within this class of compounds.[1]

This guide will compare the in-silico performance of this class of benzohydrazide derivatives against well-established, clinically approved EGFR inhibitors such as Gefitinib and Erlotinib.

Comparative Docking Analysis

To provide a clear comparison, the following table summarizes the docking scores and binding affinities of the benzohydrazide derivative class (represented by the highly potent H20) and other known EGFR inhibitors. Lower docking scores typically indicate a more favorable binding interaction.

Compound/Derivative ClassTarget ProteinDocking Score (kcal/mol)Binding Affinity (IC50)Key Interactions
Benzohydrazide-Dihydropyrazole Derivatives (e.g., H20) EGFR KinaseNot explicitly stated0.08 µM[1]Predicted to bind to the ATP-binding site, forming key interactions that inhibit kinase activity.[1]
Gefitinib EGFR Kinase-7.823-79 nMInteracts with the hinge region of the kinase domain, notably forming a hydrogen bond with Met793.[2][3]
Erlotinib EGFR Kinase-7.44 to -8.4380 nMAlso binds to the ATP pocket, with key interactions involving Met793 and other residues in the hinge region.[2][4]

Experimental Protocols

The in-silico docking studies for the benzohydrazide derivatives containing dihydropyrazoles were performed to predict their binding modes and to correlate with their observed biological activities. While the exact parameters for the docking of compound H12 and H20 are not publicly detailed, a general and widely accepted protocol for such studies is outlined below.

General Molecular Docking Protocol for EGFR Kinase Inhibitors:
  • Protein Preparation: The three-dimensional crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB). A common entry used is 1M17, which is the kinase domain in complex with Erlotinib. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The active site is defined based on the position of the co-crystallized ligand.

  • Ligand Preparation: The 2D structures of the ligands, such as the this compound derivatives and reference compounds, are drawn using chemical drawing software. These structures are then converted to 3D and energetically minimized using a suitable force field.

  • Molecular Docking: A molecular docking program, such as AutoDock Vina or Glide, is used to predict the binding conformation and affinity of the ligands within the EGFR active site. The docking algorithm explores various possible conformations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The docking results are analyzed to identify the best-scoring poses for each ligand. The binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues are visualized and examined to understand the molecular basis of the inhibitory activity.

Visualizing the Docking Workflow and EGFR Signaling

To better illustrate the processes involved, the following diagrams outline the typical workflow of an in-silico docking study and a simplified representation of the EGFR signaling pathway that these inhibitors target.

G General In Silico Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Structure) docking Molecular Docking (e.g., AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (2D to 3D Conversion) ligand_prep->docking pose_analysis Pose Generation & Scoring docking->pose_analysis interaction_analysis Binding Interaction Analysis pose_analysis->interaction_analysis

Caption: A flowchart illustrating the key steps in a typical in silico molecular docking study.

G Simplified EGFR Signaling Pathway and Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Proliferation Cell Proliferation, Survival, etc. Signaling->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR Blocks ATP Binding

Caption: A diagram showing the EGFR signaling pathway and the mechanism of its inhibition.

References

A Comparative Guide to Confirming the Purity of Synthesized 3,5-Difluorobenzohydrazide by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 3,5-Difluorobenzohydrazide. Detailed experimental protocols, data presentation, and workflow visualizations are included to assist researchers in establishing robust analytical procedures.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). HPLC is a powerful and widely used technique for the separation, identification, and quantification of compounds and their potential impurities. This guide outlines a comparative HPLC method and discusses alternative analytical approaches.

The primary impurities in the synthesis of this compound can arise from unreacted starting materials, by-products of the reaction, or degradation products. Common starting materials for its synthesis include 3,5-difluorobenzoic acid or its corresponding ester, which can react with hydrazine hydrate.[1] Potential impurities could therefore include residual 3,5-difluorobenzoic acid, as well as isomers or related compounds formed during the synthesis of the starting materials themselves.[2]

Experimental Protocols

A reversed-phase HPLC (RP-HPLC) method is proposed for the routine analysis of this compound. This method is compared with a potential alternative, such as Ultra-Performance Liquid Chromatography (UPLC), which can offer faster analysis times and higher resolution.

Recommended RP-HPLC Method

This method is designed to be robust and suitable for most standard laboratory equipment.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its high hydrophobic properties and effectiveness in separating aromatic compounds.[3][4]

  • Mobile Phase: A gradient elution is recommended to ensure the separation of both polar and non-polar impurities.

    • Solvent A: 0.1% Phosphoric acid in Water. The low pH of the mobile phase helps to suppress the ionization of acidic and basic compounds, leading to better peak shapes.[5]

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution.[6]

  • Instrumentation: A UPLC system with a UV or PDA detector.

  • Column: A C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Same as the RP-HPLC method.

  • Gradient Program: The gradient can be significantly shortened due to the higher efficiency of the UPLC column.

    • 0-2 min: 20% to 80% B

    • 2-3 min: 80% B

    • 3.1-4 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Same as the RP-HPLC method.

Data Presentation

The quantitative data from the HPLC analysis should be summarized in a clear and structured table for easy comparison of the purity of different batches of synthesized this compound.

Table 1: Comparative Purity Analysis of this compound Batches

ParameterBatch A (RP-HPLC)Batch B (RP-HPLC)Batch C (UPLC)
Retention Time (min) 15.215.31.8
Peak Area (%) 99.598.299.8
Impurity 1 (%) 0.2 (at 8.5 min)0.5 (at 8.6 min)0.1 (at 0.9 min)
Impurity 2 (%) 0.1 (at 12.1 min)1.1 (at 12.2 min)< 0.05
Other Impurities (%) 0.20.20.1
Total Impurities (%) 0.51.80.2
Assay (%) 99.598.299.8

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for confirming the purity of synthesized this compound.

G cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome start Synthesize this compound workup Reaction Work-up & Purification start->workup product Isolated Product workup->product sample_prep Sample Preparation (1 mg/mL) product->sample_prep hplc HPLC/UPLC Analysis sample_prep->hplc data_acq Data Acquisition hplc->data_acq data_proc Data Processing & Purity Calculation data_acq->data_proc decision Purity Meets Specification? data_proc->decision pass Release for Further Use decision->pass Yes fail Repurify or Re-synthesize decision->fail No

Caption: Workflow for Purity Confirmation of this compound.

Logical Relationship of Analytical Methods

This diagram shows the relationship between the primary and alternative analytical techniques for purity determination.

G cluster_main Primary Method cluster_alternative Alternative & Orthogonal Methods rphplc RP-HPLC uplc UPLC rphplc->uplc Higher Resolution & Speed gcms GC-MS rphplc->gcms For Volatile Impurities nmr NMR Spectroscopy rphplc->nmr Structural Confirmation

Caption: Comparison of Analytical Techniques for Purity Analysis.

References

A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Benzohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides an objective comparison of the biological activity of fluorinated and non-fluorinated benzohydrazides, supported by experimental data from various studies. Benzohydrazides are a class of organic compounds with a wide range of reported biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The introduction of fluorine can significantly modulate these activities by altering factors such as metabolic stability, binding affinity to target proteins, and lipophilicity.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from comparative studies on the biological activities of fluorinated and non-fluorinated benzohydrazide derivatives.

Table 1: Cholinesterase Inhibition

A study on hydrazide-hydrazones as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) provides a basis for comparing fluorinated and non-fluorinated analogs. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundTarget EnzymeIC50 (µM)Fluorination StatusReference
4-(Trifluoromethyl)benzylidene hydrazoneAChE46.8Fluorinated[1]
Unsubstituted benzylidene hydrazoneAChE~46.8Non-fluorinated[1]
4-(Trifluoromethyl)benzylidene hydrazoneBuChE63.6Fluorinated[1]
Unsubstituted benzylidene hydrazoneBuChE>100Non-fluorinated[1]

Data is extrapolated from a study on 4-(Trifluoromethyl)benzohydrazide-based hydrazones. The unsubstituted benzylidene hydrazone serves as a non-fluorinated benchmark.

Table 2: Anticancer Activity (Cytotoxicity)

The cytotoxic effects of fluorinated Schiff bases derived from aminophenylhydrazines on the A549 non-small cell lung cancer cell line highlight the impact of fluorine substitution on anticancer activity.

Compound (Schiff Base)Cancer Cell LineIC50 (µM)Number of Fluorine AtomsReference
Compound with 2 Fluorine AtomsA549>12[2]
Compound with 5 Fluorine AtomsA5490.645[2]

This study demonstrates a positive correlation between the number of fluorine atoms and cytotoxic effect in this particular series of compounds.

Table 3: α-Amylase Inhibition

A study on benzylidenehydrazine derivatives as antidiabetic agents provides a comparison of α-amylase inhibition.

CompoundTarget EnzymeIC50 (µM)Fluorination StatusReference
Unsubstituted derivativeα-Amylase233.74Non-fluorinated[3]
2,4-Difluoro substituted analogueα-Amylase116.19Fluorinated[3]
4-Fluoro substituted analogueα-Amylase295.11Fluorinated[3]
Acarbose (Standard Drug)α-Amylase600.00-[3]

This data suggests that the position and number of fluorine substitutions are critical for activity, with the 2,4-difluoro substitution significantly enhancing inhibitory potential compared to the non-fluorinated analog and the standard drug.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of Benzohydrazides

General Procedure for Non-Fluorinated Benzohydrazide:

A mixture of methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol) is refluxed for 2 hours. The reaction mixture is then cooled to room temperature, leading to the formation of a white precipitate. The precipitate is filtered and washed thoroughly with water to yield benzohydrazide.[4]

General Procedure for 4-Fluorobenzohydrazide:

4-Fluorobenzoic acid is first esterified in the presence of sulfuric acid in ethanol. The resulting ester is then reacted with an excess of hydrazine hydrate to produce 4-fluorobenzohydrazide.[2]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method measures the activity of AChE based on the rate of formation of a yellow-colored product.[1]

  • Reagents:

    • 0.1 M Phosphate Buffer (pH 8.0)

    • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • 14 mM Acetylthiocholine iodide (ATCI) solution

    • AChE enzyme solution

    • Test compounds (inhibitors) dissolved in a suitable solvent.

  • Procedure (96-well plate format):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

    • Pre-incubate the buffer, AChE solution, DTNB, and test compound/solvent for 10 minutes at 25°C.

    • Initiate the reaction by adding ATCI.

    • Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min).

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank.

    • The percentage of inhibition is calculated by comparing the rate of the test sample to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

    • Cell culture medium.

    • Test compounds.

  • Procedure (for adherent cells in a 96-well plate):

    • Seed cells in a 96-well plate and incubate to allow for attachment.

    • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24-72 hours).

    • Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully aspirate the MTT solution.

    • Add 100-150 µL of the solubilization solvent to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells.

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value is calculated from the dose-response curve.

α-Amylase Inhibition Assay

This assay measures the inhibition of α-amylase activity using the 3,5-dinitrosalicylic acid (DNSA) method.[4]

  • Reagents:

    • Phosphate buffer (e.g., 0.02 M, pH 6.9 with 0.006 M NaCl).

    • α-Amylase solution (2 units/mL in buffer).

    • 1% Starch solution.

    • DNSA reagent.

    • Test compounds.

  • Procedure:

    • Mix 200 µL of α-amylase solution with 200 µL of the test compound solution and incubate at 37°C for 10 minutes.

    • Add 200 µL of the starch solution and incubate for 3 minutes.

    • Stop the reaction by adding 200 µL of DNSA reagent.

    • Boil the mixture for 10 minutes in a water bath (85–90°C).

    • Cool the mixture to room temperature and dilute with 5 mL of distilled water.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • A blank with 100% enzyme activity is prepared by replacing the test compound with buffer.

    • The percent inhibition is calculated by comparing the absorbance of the test sample with the blank.

    • The IC50 value is determined from a plot of percent inhibition versus inhibitor concentration.

Mandatory Visualization

Signaling Pathway: Apoptosis Induction

The cytotoxic action of some fluorinated compounds is associated with the induction of apoptosis.[5] The diagram below illustrates a simplified intrinsic apoptosis pathway.

G cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade Fluorinated Benzohydrazide Fluorinated Benzohydrazide Bax Bax Fluorinated Benzohydrazide->Bax activates Bcl2 Bcl2 Fluorinated Benzohydrazide->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Simplified intrinsic apoptosis pathway induced by cellular stress.

Experimental Workflow: MTT Assay for Cytotoxicity

The following diagram outlines the workflow for determining the cytotoxicity of test compounds using the MTT assay.

G cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for cell attachment A->B C Add varying concentrations of fluorinated/non-fluorinated benzohydrazides B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours (Formazan formation) E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 values I->J

Caption: Workflow of the MTT assay for determining cytotoxicity.

References

Cross-referencing experimental data of 3,5-Difluorobenzohydrazide with literature values

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to the Characterization of 3,5-Difluorobenzohydrazide

This guide provides a framework for researchers and drug development professionals to compare experimentally obtained data for this compound with established literature values. Ensuring the identity and purity of such a compound is a critical step in chemical synthesis and pharmaceutical development. This document outlines the standard analytical techniques used for characterization, presents available data in a comparative format, and details the experimental protocols required to generate this data.

Data Comparison: Experimental vs. Literature Values

The positive identification and purity assessment of a synthesized compound relies on matching its physical and spectral properties with reliable reference data. While comprehensive literature values for this compound are not extensively consolidated, this section provides a template for comparison. Researchers should populate the "Experimental Data" column with their own findings.

Table 1: Physical and Spectroscopic Data for this compound

PropertyExperimental DataLiterature Value
Molecular Formula C₇H₆F₂N₂OC₇H₆F₂N₂O[1]
Molecular Weight 172.13 g/mol 172.13 g/mol [1]
Melting Point Not available in searched literature.
¹H NMR Not available in searched literature.
¹³C NMR Not available in searched literature.
IR (cm⁻¹) Not available in searched literature.
Mass Spectrometry Exact Mass: 172.04481914 Da[1]

Note: Researchers should compare their experimental spectra with data from related compounds and theoretical values. For instance, ¹H and ¹³C NMR spectra of precursors like 3,5-difluorobenzaldehyde can offer insights into the expected shifts for the aromatic portions of the molecule.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. Adherence to these standard procedures is crucial for generating high-quality, reproducible data.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound melts, which is a key indicator of purity. Pure compounds typically exhibit a sharp melting range of 1-2°C.[2]

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is loaded into a capillary tube to a height of 2-3 mm.[2][3] The tube is tapped gently to pack the sample into the sealed bottom.[2][3]

  • Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[2]

  • Measurement:

    • A rapid initial heating is performed to find an approximate melting point.

    • A second, careful determination is made with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[2]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR details the carbon skeleton.

Methodology:

  • Sample Preparation: Approximately 5-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[4] Tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).[4]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[4]

    • Pulse Sequence: A standard single-pulse experiment is utilized.[4]

    • Number of Scans: 8-16 scans are typically sufficient.[4]

    • Relaxation Delay: 1-2 seconds.[4]

  • Instrument Parameters (¹³C NMR):

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.[4]

    • Number of Scans: A larger number of scans (e.g., 128-1024) is required due to the low natural abundance of ¹³C.[4]

    • Relaxation Delay: 2-5 seconds.[4]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. For ¹H NMR, the signals are integrated to determine proton ratios.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • A small amount of the solid this compound is placed directly onto the ATR crystal surface.[5]

    • A pressure clamp is applied to ensure firm contact between the sample and the crystal.[5]

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is recorded first to be subtracted from the sample spectrum.[5]

    • The sample spectrum is then acquired. The typical range for organic compounds is 4000-600 cm⁻¹.[5]

  • Data Analysis: The resulting spectrum (a plot of transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands for functional groups such as N-H (amines/amides), C=O (carbonyl), and C-F bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).[6][7] For direct analysis, techniques like electrospray ionization (ESI) can be used.[8]

  • Ionization: The molecules are ionized in the source. ESI is a 'soft' ionization technique that typically generates the protonated molecular ion [M+H]⁺.[6]

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[6]

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Visualized Workflow

The following diagram illustrates the logical workflow for the characterization of a newly synthesized batch of this compound.

G Figure 1. Experimental Workflow for Characterization of this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_comparison Data Cross-Referencing cluster_result Conclusion Compound Synthesized This compound MP Melting Point Determination Compound->MP NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR MS Mass Spectrometry (HRMS) Compound->MS Compare Compare Experimental Data with Literature Values MP->Compare NMR->Compare FTIR->Compare MS->Compare Result Confirm Structure & Purity Compare->Result

Caption: Workflow for the analytical characterization of this compound.

References

A Comparative Guide to the Structure-Activity Relationship of 3,5-Difluorobenzohydrazide Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,5-difluorobenzohydrazide analogs and related compounds, focusing on their potential as anticancer agents. Due to a lack of comprehensive SAR studies on a unified series of this compound analogs, this guide draws upon data from various studies on structurally related benzohydrazide and fluorinated hydrazone derivatives to infer potential SAR trends. The information herein is intended to guide researchers in the design and development of novel therapeutic agents.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of various benzohydrazide and fluorinated aminophenylhydrazine derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

Table 1: Cytotoxicity of Benzohydrazide-Dihydropyrazole Analogs Against Various Cancer Cell Lines [1]

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
H20 0.460.290.150.21

Note: Compound H20 is a novel benzohydrazide derivative containing a dihydropyrazole moiety.[1]

Table 2: Cytotoxicity of Fluorinated Aminophenylhydrazine Derivatives Against A549 Lung Carcinoma Cell Line [2][3]

CompoundNumber of Fluorine AtomsIC50 (µM)
Compound 5 2Not specified as strongest cytotoxic, but strongest antiproliferative effect
Compound 6 50.64

Note: These compounds are fluorinated Schiff bases derived from 2-aminophenylhydrazines and fluorinated benzaldehydes.[2][3]

Enzyme Inhibition Data

Several benzohydrazide derivatives have been investigated as inhibitors of specific enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) kinase.

Table 3: EGFR Kinase Inhibitory Activity of Benzohydrazide-Dihydropyrazole Analogs [1][4]

CompoundEGFR Kinase IC50 (µM)
H20 0.08
Erlotinib (Control) 0.03

Note: The potent anticancer activity of compound H20 is suggested to be related to its strong inhibitory effect on EGFR kinase.[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

  • The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.

In Vitro EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Synthetic peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds and controls (e.g., erlotinib as a positive control and DMSO as a negative control) to the wells of a 384-well plate.

  • Add the EGFR enzyme to each well and incubate at room temperature for 10-15 minutes to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction and measure the amount of ATP remaining using a luminescent kinase assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted by this compound analogs, such as the EGFR pathway, which is frequently dysregulated in cancer.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Leads to Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Inhibitor This compound Analog Inhibitor->EGFR Inhibits

Caption: Hypothetical EGFR signaling pathway targeted by inhibitors.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel this compound analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome Start Starting Materials (this compound) Reaction Chemical Modification (e.g., Schiff base formation) Start->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Purification->Cytotoxicity Test Analogs EnzymeAssay Enzyme Inhibition Assay (e.g., EGFR Kinase Assay) Cytotoxicity->EnzymeAssay Active Compounds SAR Structure-Activity Relationship (SAR) Analysis EnzymeAssay->SAR Quantitative Data Lead Lead Compound Identification SAR->Lead

Caption: General workflow for SAR studies of novel compounds.

References

A Comparative Guide to Peer-Reviewed Methods for the Characterization of 3,5-Difluorobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of established, peer-reviewed methods for the structural and functional characterization of 3,5-difluorobenzohydrazide derivatives. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their versatile chemical nature and potential as therapeutic agents, including roles as enzyme inhibitors and antimicrobial agents.[1][2][3] This document provides detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection and application of appropriate characterization techniques.

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure of newly synthesized this compound derivatives. They provide information on the chemical environment of atoms, functional groups, and overall molecular mass.

Comparison of Spectroscopic Techniques
TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic-level structure, connectivity, and chemical environment of ¹H and ¹³C nuclei.Provides unambiguous structure elucidation.Requires relatively pure sample; larger quantities needed compared to MS.
FT-IR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-F).Fast, non-destructive, requires minimal sample preparation.Provides limited information on the overall molecular skeleton.
Mass Spectrometry Precise molecular weight and elemental composition.Extremely sensitive, requires minute sample quantities.Isomeric compounds cannot be distinguished without fragmentation analysis.
Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).[4]

  • Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values. Two-dimensional NMR techniques like COSY and HSQC can be used to confirm connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to functional groups. For hydrazones, key peaks include N-H stretching (around 3200 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C=N stretching (around 1570 cm⁻¹).[5][6]

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer, often using techniques like Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS).[7]

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak [M+H]⁺ or [M-H]⁻ to confirm the molecular weight.[1]

Comparative Spectroscopic Data

The following table presents representative data for benzohydrazide derivatives, illustrating the typical results obtained from these techniques.

Derivative Type¹H NMR (δ, ppm)FT-IR (ν, cm⁻¹)MS (m/z) [M+H]⁺
Generic Hydrazone Azomethine proton (-CH=N-) at 8.3-8.9; Imine proton (-NH-) at 11.8-12.7.[6]N-H: 3187–3271; C=O: 1649–1671; C=N: 1512–1591.[5][6]Varies by structure.
Substituted Benzohydrazide Aromatic protons at 6.2-7.9; Aliphatic protons at 3.3-4.7.[4]C=N: 1614-1625; C-N: 1210-1219; C-H (aromatic): 3020-3024.[4]e.g., 539.6 for C₃₅H₃₀N₄O₂.[1]

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[8] It provides precise bond lengths, bond angles, and information about intermolecular interactions, which are crucial for understanding structure-activity relationships.

Experimental Protocol
  • Crystal Growth: The primary and often most challenging step is to grow single crystals of suitable quality.[8] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.[8][9]

  • Data Collection: A selected crystal is mounted on a diffractometer. X-rays (commonly Mo-Kα or Cu-Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[10]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, initially determining the positions of heavier atoms through methods like Patterson functions.[10] Subsequent refinement cycles locate lighter atoms and optimize the structural model to best fit the experimental data.[8]

Comparative Crystallographic Data for Related Structures

This table provides examples of crystallographic data for compounds related to the target derivatives, showcasing the parameters obtained from an X-ray analysis.

Compound NameFormulaCrystal SystemSpace GroupUnit Cell ParametersZ
N,N-bis(2,4-difluorobenzoyl)piperazine[11]C₁₈H₁₄F₄N₂O₂MonoclinicP2₁/ca=7.27Å, b=17.27Å, c=6.97Å, β=115.4°4
3,5-Dimethoxybenzaldehyde[9]C₉H₁₀O₃MonoclinicP2₁/ca=7.94Å, b=10.03Å, c=11.33Å, β=109.8°4
Representative Schiff Base[9]C₁₄H₁₂N₂OOrthorhombicP2₁2₁2₁a=6.01Å, b=11.98Å, c=16.03Å4

Z = number of molecules in the unit cell.

Biological Activity and Pathway Analysis

Characterization often extends beyond structure to include biological function. Benzohydrazide derivatives have been evaluated for various biological activities, including antibacterial and anticancer properties.[1][12]

Experimental Protocols for Biological Assays

Antimicrobial Activity (MIC/MBC Determination):

  • Micro-broth Dilution: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.[13]

  • Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C).[13]

  • Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits microbial growth. The Minimum Bactericidal Concentration (MBC) can be determined by sub-culturing from wells with no visible growth onto agar plates.[14]

Enzyme Inhibition (e.g., EGFR Kinase Assay):

  • Assay Setup: In a microplate, combine the target enzyme (e.g., EGFR), a substrate, ATP, and varying concentrations of the inhibitor (the this compound derivative).

  • Reaction and Detection: Allow the kinase reaction to proceed for a set time. The amount of product formed (phosphorylated substrate) is quantified, often using a fluorescence- or luminescence-based detection method.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[1]

Visualized Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following sections provide DOT language scripts for generating key experimental and logical workflows.

General Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bio Biological Evaluation Synthesis Synthesis of Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography Purification->XRay BioAssay Biological Assays (e.g., Antimicrobial, Enzyme Inhibition) Purification->BioAssay SAR Structure-Activity Relationship (SAR) Analysis NMR->SAR FTIR->SAR MS->SAR XRay->SAR BioAssay->SAR

Caption: Workflow for synthesis, characterization, and evaluation of derivatives.

Hypothetical EGFR Inhibition Pathway

G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Dimer Receptor Dimerization EGFR->Dimer Derivative This compound Derivative Derivative->EGFR Inhibits Autophos Autophosphorylation Dimer->Autophos Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Autophos->Downstream Response Cellular Responses (Proliferation, Survival) Downstream->Response

Caption: Inhibition of the EGFR signaling pathway by a hydrazide derivative.

References

Safety Operating Guide

Proper Disposal of 3,5-Difluorobenzohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. For researchers, scientists, and drug development professionals handling 3,5-Difluorobenzohydrazide, a compound with potential hazards, adherence to strict disposal protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with established safety protocols for hazardous chemical waste.

Hazard Profile and Safety Precautions

Summary of Potential Hazards:

Hazard CategoryDescription
Toxicity May be toxic if swallowed, in contact with skin, or inhaled. Hydrazine compounds are known to be toxic.[1]
Corrosivity May cause skin and eye irritation or burns. Hydrazine compounds can be corrosive.[1][2]
Carcinogenicity May be a potential carcinogen, a characteristic of some hydrazine derivatives.[1]
Reactivity Incompatible with strong oxidizing agents and strong bases.[3]
Environmental Hazard May be toxic to aquatic life with long-lasting effects.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the approved method for the disposal of this compound waste. This procedure is designed to minimize risk and ensure compliance with safety regulations.

Experimental Protocol: Chemical Waste Collection and Disposal

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[1]

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials, in a designated and properly labeled hazardous waste container.

  • Waste Container Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the primary hazards, such as "Toxic" and "Irritant."

    • Keep the container tightly closed except when adding waste.[4]

  • Storage of Waste:

    • Store the waste container in a well-ventilated, designated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong bases.[3]

    • Use secondary containment to prevent spills.[5]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as hazardous waste in the same designated container.

  • Disposal of Empty Containers:

    • Thoroughly empty all contents from the original container.

    • The first rinse of the "empty" container must be collected and disposed of as hazardous waste.[5]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]

    • After proper rinsing, deface or remove the label from the container before disposing of it as non-hazardous waste, in accordance with institutional guidelines.[5]

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2]

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[6]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[7]

Logical Workflow for Disposal

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate label_container Label Hazardous Waste Container segregate->label_container add_waste Add Waste to Container label_container->add_waste store_waste Store in Designated Area add_waste->store_waste spill Spill or Contamination? store_waste->spill cleanup Clean Up with Appropriate Materials spill->cleanup Yes full Container Full? spill->full No dispose_contaminated Dispose of Contaminated Materials in Waste Container cleanup->dispose_contaminated dispose_contaminated->full full->add_waste No seal Seal Container full->seal Yes contact_ehs Contact EHS for Pickup seal->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3,5-Difluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3,5-Difluorobenzohydrazide. The information is targeted towards researchers, scientists, and professionals in drug development to ensure the safe laboratory use of this compound. The recommendations provided are based on safety data for structurally similar compounds and general guidelines for handling hydrazide derivatives.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Guidelines
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[1][2]
Eyes & Face Safety goggles and face shieldWear chemical splash goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield should be worn over goggles when there is a splash hazard.[1][5]
Body Laboratory coatA flame-resistant lab coat should be worn.[1][2] Ensure it is fully buttoned.
Respiratory Respirator (if necessary)Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are not sufficient to maintain exposure below permissible limits, or if irritation is experienced.[4][6] Respirator use should be a last resort and part of a complete respiratory protection program.[1][6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for laboratory safety.

1. Preparation:

  • Work Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.[3]

2. Handling:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: Carefully weigh and dispense the chemical, avoiding the generation of dust.

  • Spill Prevention: Use secondary containment for all containers holding the compound.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]

3. Post-Handling:

  • Decontamination: Clean the work area thoroughly after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][8]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[7]

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents.

  • Disposal Method: Dispose of the waste through a licensed and certified hazardous waste disposal company.[3][7] Do not dispose of this chemical down the drain.[3][8]

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in the hazardous waste container.[3][7] Avoid using combustible materials for cleanup.[7]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh & Dispense prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose via Certified Vendor clean2->clean3 post1 Doff PPE clean3->post1 post2 Wash Hands post1->post2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluorobenzohydrazide
Reactant of Route 2
Reactant of Route 2
3,5-Difluorobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.